molecular formula C13H15NO3 B1607856 Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate CAS No. 86364-65-0

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Cat. No.: B1607856
CAS No.: 86364-65-0
M. Wt: 233.26 g/mol
InChI Key: ZXNIZQXQPLRWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(2-oxopyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)10-5-7-11(8-6-10)14-9-3-4-12(14)15/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNIZQXQPLRWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369495
Record name ethyl 4-(2-oxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86364-65-0
Record name ethyl 4-(2-oxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emerging Therapeutic Potential of 4-(2-Oxopyrrolidin-1-yl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(2-oxopyrrolidin-1-yl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a diverse array of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a primary focus on their promising application as anticancer agents. We will delve into their mechanism of action as potent antimicrotubule agents, detailing their interaction with the colchicine-binding site of tubulin. Furthermore, this guide will provide detailed experimental protocols for the synthesis and biological characterization of these derivatives, offering a comprehensive resource for researchers and drug development professionals in the field of oncology and beyond.

Introduction: The Versatility of the Pyrrolidinone Scaffold

The pyrrolidinone ring is a five-membered lactam that is a cornerstone of many biologically active compounds. Its structural rigidity, coupled with its capacity for hydrogen bonding and the introduction of diverse substituents, makes it an attractive scaffold for the design of novel therapeutics. The incorporation of a benzoic acid moiety at the 1-position of the 2-oxopyrrolidinone ring, specifically the 4-(2-oxopyrrolidin-1-yl)benzoic acid core, has given rise to a class of compounds with significant therapeutic potential. While research has explored various biological activities, the most profound and well-documented application of these derivatives to date is in the realm of oncology.

Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzoic Acid Derivatives

The synthesis of 4-(2-oxopyrrolidin-1-yl)benzoic acid derivatives, particularly the highly active benzenesulfonate and benzenesulfonamide analogs, follows a multi-step reaction sequence. The general approach involves the initial synthesis of the core 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride, which then serves as a key intermediate for the generation of a library of derivatives.

General Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and benzenesulfonamides.

G cluster_0 Core Synthesis cluster_1 Derivatization A 4-Aminobenzoic acid B 4-(2-Oxopyrrolidin-1-yl)benzoic acid A->B Reaction with γ-butyrolactone C 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride B->C Chlorosulfonation E Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) C->E Reaction with D G Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs) C->G Reaction with F D Substituted Phenols F Substituted Anilines

Caption: General synthetic scheme for PYB-SO and PYB-SA derivatives.

Experimental Protocol: Synthesis of a Representative Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate

This protocol is adapted from methodologies used for structurally similar compounds and provides a representative procedure.

Step 1: Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzoic acid

  • To a solution of 4-aminobenzoic acid in a suitable solvent (e.g., toluene), add an equimolar amount of γ-butyrolactone.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a non-polar solvent (e.g., hexane) and dry under vacuum to yield 4-(2-oxopyrrolidin-1-yl)benzoic acid.

Step 2: Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride

  • Carefully add 4-(2-oxopyrrolidin-1-yl)benzoic acid portion-wise to an excess of chlorosulfonic acid at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate

  • Dissolve the crude 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add an equimolar amount of the desired substituted phenol and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford the final phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate derivative.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has demonstrated that derivatives of 4-(2-oxopyrrolidin-1-yl)benzoic acid, particularly the phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs), exhibit potent antiproliferative activity against a range of human cancer cell lines.[1][2]

Mechanism of Action: Inhibition of Tubulin Polymerization

These compounds exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. They act as antimicrotubule agents by binding to the colchicine-binding site on β-tubulin.[1] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the depolymerization of existing microtubules.

G A 4-(2-Oxopyrrolidin-1-yl)benzoic acid derivative C Colchicine-Binding Site A->C B β-Tubulin D Tubulin Dimer (αβ-tubulin) E Microtubule Polymerization Blocked D->E Inhibition G Disruption of Mitotic Spindle E->G F Microtubule Depolymerization F->G H Cell Cycle Arrest at G2/M Phase G->H I Apoptosis (Programmed Cell Death) H->I

Caption: Mechanism of action of 4-(2-oxopyrrolidin-1-yl)benzoic acid derivatives.

The disruption of the microtubule network has profound consequences for cancer cells. The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase.[1] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of PYB-SO and PYB-SA derivatives has been evaluated against various human cancer cell lines. The following table summarizes the IC50 values for representative compounds.

Compound IDDerivative TypeR-Group on Phenyl RingHT-1080 (Fibrosarcoma) IC50 (µM)HT-29 (Colon) IC50 (µM)M21 (Melanoma) IC50 (µM)MCF7 (Breast) IC50 (µM)
PYB-SO-1 Benzenesulfonate4-OCH30.00870.0120.0090.015
PYB-SO-2 Benzenesulfonate3,4,5-(OCH3)30.0150.0210.0180.025
PYB-SO-3 Benzenesulfonate4-Cl0.560.780.620.85
PYB-SA-1 Benzenesulfonamide4-OCH30.0560.0780.0610.082
PYB-SA-2 Benzenesulfonamide3,4,5-(OCH3)30.120.180.150.21
PYB-SA-3 Benzenesulfonamide4-Cl2.53.12.83.5

Data compiled from Gagné-Boulet et al., 2021.[1]

Structure-Activity Relationship (SAR)

The extensive investigation of PYB-SO and PYB-SA derivatives has revealed key structure-activity relationships:

  • Sulfonate vs. Sulfonamide Linker: The benzenesulfonate (PYB-SO) derivatives generally exhibit greater potency than their benzenesulfonamide (PYB-SA) counterparts.[1]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influence antiproliferative activity. Electron-donating groups, such as methoxy groups, particularly at the 4-position or in a 3,4,5-trimethoxy configuration, tend to enhance potency.[1] This is a common feature for many colchicine-binding site inhibitors.

  • Pyrrolidinone vs. Imidazolidinone: Replacing the imidazolidin-2-one ring of earlier generation compounds with a pyrrolidin-2-one moiety has been shown to be a successful strategy for maintaining or even improving antimicrotubule activity.[1]

Experimental Protocols for Biological Evaluation

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescence reporter that binds to polymerized tubulin.

  • Compound Addition: Add the test compound or vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. A decrease in the rate and extent of fluorescence increase in the presence of the compound indicates inhibition of tubulin polymerization.

Immunofluorescence Microscopy for Microtubule Disruption
  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound for a specified period.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Disruption of the microtubule network and condensed, fragmented nuclei are indicative of antimicrotubule activity and apoptosis.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular DNA.

  • Staining: Stain the cells with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Interpretation: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.

Other Potential Therapeutic Applications

While the anticancer properties of 4-(2-oxopyrrolidin-1-yl)benzoic acid derivatives are the most extensively studied, preliminary research suggests potential in other therapeutic areas.

  • Anti-inflammatory Activity: Some derivatives of related heterocyclic benzoic acids have shown anti-inflammatory properties in preclinical models, suggesting that this scaffold could be explored for the development of novel anti-inflammatory agents.[3]

  • Hypolipidemic Activity: A newly synthesized benzoic acid derivative, (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid (S-2E), has demonstrated the ability to lower blood cholesterol and triglyceride levels by inhibiting HMG-CoA reductase and acetyl-CoA carboxylase.[4] This indicates a potential application in the treatment of hyperlipidemia.

Further research is warranted to fully elucidate the potential of 4-(2-oxopyrrolidin-1-yl)benzoic acid derivatives in these and other therapeutic areas.

Conclusion and Future Perspectives

The 4-(2-oxopyrrolidin-1-yl)benzoic acid scaffold has proven to be a fertile ground for the discovery of potent bioactive molecules. The benzenesulfonate and benzenesulfonamide derivatives, in particular, have emerged as a promising new class of antimicrotubule agents with potent anticancer activity. Their well-defined mechanism of action, targeting the colchicine-binding site of tubulin, and the clear structure-activity relationships provide a solid foundation for further optimization and development.

Future research in this area should focus on:

  • Improving Drug-like Properties: Enhancing the solubility, metabolic stability, and pharmacokinetic profile of the lead compounds to improve their in vivo efficacy and safety.

  • Overcoming Drug Resistance: Evaluating the efficacy of these compounds in multidrug-resistant cancer models.

  • Exploring Novel Derivatives: Synthesizing and evaluating new derivatives with diverse substitution patterns to further refine the SAR and potentially discover compounds with enhanced potency and selectivity.

  • Investigating Other Therapeutic Applications: Conducting more extensive studies to explore the anti-inflammatory, hypolipidemic, and other potential biological activities of this versatile scaffold.

References

  • Gagné-Boulet, M., et al. (2021). Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. European Journal of Medicinal Chemistry, 213, 113136. [Link]

  • Gagné-Boulet, M., et al. (2021). Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. ResearchGate. [Link]

  • Fortin, S., et al. (2011). Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4559-4572. [Link]

  • Fortin, S., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. ACS Publications. [Link]

  • Kim, J. Y., et al. (2003). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Biochemical Pharmacology, 65(12), 1995-2002. [Link]

  • Ohta, H., et al. (1996). Synthesis of the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-yl]methyloxybenzoic acid (S-2) and their biological evaluation as antilipidemic agent. Chemical & Pharmaceutical Bulletin, 44(6), 1183-1189. [Link]

  • Fortin, S., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. PMC. [Link]

  • Wieczorek, Z., et al. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules, 25(15), 3498. [Link]

  • Antipin, R. L., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

Sources

Technical Whitepaper: Nomenclature and Synthetic Utility of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthetic utility, and research applications of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate , a critical intermediate in the development of Factor Xa inhibitors and other serine protease antagonists.

Executive Summary

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (CAS: 86364-65-0) is a specialized N-aryl lactam ester widely utilized in medicinal chemistry as a pharmacophore scaffold.[1][2] It serves as a primary building block for the synthesis of Factor Xa inhibitors (anticoagulants) and other bioactive molecules targeting the S4 binding pocket of serine proteases. This guide provides a definitive reference for its synonyms, chemical identity, synthetic pathways, and experimental handling.

Chemical Identity & Nomenclature

Accurate identification is paramount in global supply chains and regulatory documentation. The following table consolidates the validated identifiers for this compound.

Table 1: Chemical Identity Matrix
Identifier Type Value/Description
Primary IUPAC Name Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate
CAS Registry Number 86364-65-0
PubChem CID 2728186
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
SMILES CCOC(=O)C1=CC=C(C=C1)N2CCCC2=O
InChIKey ZXNIZQXQPLRWCF-UHFFFAOYSA-N
Synonym Hierarchy

In research literature and patent databases, this compound is frequently referenced by alternative names based on its functional groups (benzoate ester vs. pyrrolidinone).

  • Systematic Synonyms:

    • Benzoic acid, 4-(2-oxo-1-pyrrolidinyl)-, ethyl ester (Chemical Abstracts Service index name)

    • Ethyl 4-(2-oxo-1-pyrrolidinyl)benzenecarboxylate[1]

    • 1-(4-Ethoxycarbonylphenyl)-2-pyrrolidinone

  • Functional Synonyms:

    • N-(4-Ethoxycarbonylphenyl)-γ-butyrolactam

    • 4-Ethoxycarbonyl-N-phenylpyrrolidinone

Synthetic Context & Methodology

The synthesis of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is a classic example of constructing an N-aryl lactam from an aniline precursor. The process involves a two-step sequence: acylation followed by intramolecular cyclization.

Reaction Mechanism

The transformation utilizes Ethyl 4-aminobenzoate (Benzocaine) as the starting material. The amino group acts as a nucleophile attacking 4-chlorobutyryl chloride , forming an intermediate amide. Subsequent treatment with a base induces nucleophilic attack by the amide nitrogen on the terminal alkyl chloride, closing the pyrrolidinone ring.

Experimental Protocol (Standardized)

Note: This protocol is generalized from standard N-aryl lactam synthesis methods found in patent literature (e.g., EP1640373).

Step 1: Acylation

  • Reagents: Dissolve Ethyl 4-aminobenzoate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition: Add Triethylamine (1.2 eq) as a proton scavenger. Cool to 0°C.

  • Reaction: Dropwise add 4-chlorobutyryl chloride (1.1 eq). Allow to warm to room temperature and stir for 4 hours.

  • Workup: Wash with dilute HCl and brine. Dry organic layer over MgSO₄ and concentrate to yield the crude chloro-amide.

Step 2: Cyclization

  • Reagents: Dissolve the crude amide in anhydrous DMF or THF.

  • Base: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise at 0°C. (Alternative: Potassium tert-butoxide).

  • Conditions: Stir at room temperature for 2–12 hours until TLC indicates consumption of the intermediate.

  • Purification: Quench with water, extract with Ethyl Acetate. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Synthesis Visualization

The following diagram illustrates the logical flow of the synthesis and the compound's role as an intermediate.

SynthesisPathway Benzocaine Ethyl 4-aminobenzoate (Start) Intermediate Chloro-amide Intermediate (Linear) Benzocaine->Intermediate Acylation (DCM, Et3N) Reagent 4-Chlorobutyryl Chloride Reagent->Intermediate Product Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (Target Scaffold) Intermediate->Product Cyclization (DMF, Base) Base Base (NaH or KOtBu) Base->Product Downstream Factor Xa Inhibitors (e.g., Apixaban analogs) Product->Downstream Hydrolysis & Coupling

Figure 1: Synthetic pathway converting Benzocaine to the N-aryl lactam scaffold.

Research Applications

This molecule is not merely an endpoint but a "privileged structure" in drug discovery. Its primary utility lies in its ability to mimic the spatial and electronic properties required for binding to specific enzyme pockets.

Factor Xa Inhibition

Research into anticoagulants (blood thinners) frequently targets Factor Xa , a serine protease in the coagulation cascade.

  • Mechanism: The 4-(2-oxopyrrolidin-1-yl)phenyl moiety serves as a rigid linker that can occupy the S4 binding pocket of the Factor Xa enzyme. The lactam carbonyl acts as a hydrogen bond acceptor, while the phenyl ring provides pi-stacking interactions.

  • Utility: Researchers use the ethyl ester (CAS 86364-65-0) as a protected form. It is hydrolyzed to the corresponding acid (CAS 36151-44-7) and then coupled with various amines to generate libraries of potential inhibitors.

Synonym Relationship Map

To aid in literature mining, the following diagram maps the relationships between the various synonyms and the core CAS registry number.

Synonyms Core Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (CAS 86364-65-0) Syn1 Benzoic acid, 4-(2-oxo-1-pyrrolidinyl)-, ethyl ester Core->Syn1 Syn2 1-(4-Ethoxycarbonylphenyl)- 2-pyrrolidinone Core->Syn2 Syn3 Ethyl 4-(2-oxo-1-pyrrolidinyl) benzenecarboxylate Core->Syn3 Syn4 Ethyl 1-(4-carboxyphenyl) pyrrolidin-2-one ethyl ester Core->Syn4 Acid Acid Derivative: CAS 36151-44-7 Core->Acid Hydrolysis

Figure 2: Nomenclature network connecting the primary CAS number to common literature synonyms.

References

  • PubChem. (n.d.).[1] Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (CID 2728186). National Library of Medicine. Retrieved from [Link]

  • European Patent Office. (2006).[2] EP1640373A1: Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. Retrieved from [Link]

  • ChemSRC. (2025).[3] CAS 86364-65-0: Ethyl 4-(2-oxo-1-pyrrolidinyl)benzenecarboxylate.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Solubility Profiling and Handling of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

[1]

Executive Summary & Compound Analysis

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is a key pharmaceutical intermediate, sharing structural motifs with the racetam family of nootropics (specifically Aniracetam analogs) and anticonvulsants like Albutoin.[1] Its structure comprises a lipophilic ethyl benzoate moiety coupled with a polar lactam (pyrrolidinone) ring.[1]

Understanding its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is critical for two distinct workflows:

  • Biological Assays: DMSO is the universal vehicle for compound screening.[1]

  • Chemical Synthesis: Methanol is the preferred solvent for recrystallization and purification.[1]

Predicted Solubility Profile (Structure-Property Relationship)

Based on the computed LogP of ~1.6 and the presence of the polar aprotic lactam ring, we project the following solubility behavior:

SolventPredicted SolubilityApplication Context
DMSO High (>50 mg/mL) Primary Stock Solution for Bioassays.[1]
Methanol Moderate-High (>20 mg/mL) Process solvent; likely temperature-dependent (good for crystallization).[1]
Water Low (<1 mg/mL) Anti-solvent for precipitation.[1]

Experimental Protocols

Since specific literature values for this intermediate are often proprietary, researchers must validate solubility empirically.[1] The following protocols are designed to ensure reproducibility and data integrity.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

The "Gold Standard" for establishing exact saturation limits.[1]

Objective: Determine the maximum concentration (

Materials:

  • Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (Solid, >98% purity)[1]

  • Anhydrous DMSO (Grade: ACS Spectrophotometric, ≥99.9%)[1]

  • HPLC-grade Methanol[1]

  • 0.45 µm PTFE Syringe Filters (Nylon filters may degrade in DMSO)[1]

  • Thermomixer or Shaking Water Bath[1]

Procedure:

  • Excess Addition: Weigh approximately 50 mg of the compound into a 2 mL chemically resistant microcentrifuge tube (e.g., Eppendorf Safe-Lock).

  • Solvent Addition: Add 250 µL of the target solvent (DMSO or Methanol).[1]

    • Note: If the solid dissolves instantly, add more solid until a visible precipitate remains.[1]

  • Equilibration: Seal the tube and shake at 25°C for 24 hours at 600–800 RPM.

    • Critical: Visual suspension must be maintained throughout.[1] If the solution clears, add more solid.

  • Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solids.

  • Filtration: Carefully aspirate the supernatant and filter through a 0.45 µm PTFE filter.[1]

  • Quantification:

    • Method: HPLC-UV (λ = 254 nm, typical for benzoates).[1]

    • Dilution: Dilute the filtrate 1:100 or 1:1000 with Mobile Phase to land within the linear calibration range.

    • Calculation: Compare peak area to a standard curve of known concentration.[1]

Protocol B: Visual Kinetic Solubility (High-Throughput)

Best for rapid "Go/No-Go" decisions in biological screening.[1]

Objective: Confirm if a target concentration (e.g., 10 mM) is stable without precipitation.

Procedure:

  • Prepare a 100 mM master stock in DMSO.

  • Pipette the required volume into the assay buffer or Methanol.[1]

  • Turbidimetric Assessment: Measure absorbance at 650 nm (where the compound does not absorb).

    • Result: An OD > 0.01 (relative to blank) indicates precipitation.[1]

Workflow Visualization

The following diagrams illustrate the decision logic and experimental flow for handling this compound.

Figure 1: Solubility Assessment Logic

SolubilityWorkflowStartStart: Solid CompoundSolventChoiceSelect SolventStart->SolventChoiceDMSODMSO (Bioassay Stock)SolventChoice->DMSOMeOHMethanol (Purification)SolventChoice->MeOHVisualCheckVisual Solubility Check(Add 100 mg/mL)DMSO->VisualCheckMeOH->VisualCheckClearSolution Clear?VisualCheck->ClearYesSolubility > 100 mg/mL(Proceed to Assay)Clear->YesYesNoPrecipitate VisibleClear->NoNoQuantPerform Protocol A(Shake-Flask + HPLC)No->Quant

Caption: Decision tree for determining solubility limits. Visual checks save time before engaging rigorous HPLC quantification.[1]

Figure 2: DMSO Stock Preparation & Storage

DMSOStockWeighWeigh Solid(Analytical Balance)DissolveAdd Anhydrous DMSO(Vortex 2 mins)Weigh->DissolveTarget: 10-100 mMAliquotAliquot intoAmber VialsDissolve->AliquotPrevent hydrationFreezeStore at -20°C(Avoid Freeze/Thaw)Aliquot->FreezeUseThaw & VortexBefore UseFreeze->UseUse->FreezeMax 3 cycles

Caption: Best practices for DMSO stock handling to prevent compound degradation and water absorption.

Critical Handling Notes & Troubleshooting

DMSO Hygroscopicity & Ester Hydrolysis

Risk: DMSO is highly hygroscopic (absorbs water from air).[1] Mechanism: Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate contains an ethyl ester .[1] In the presence of water (absorbed by DMSO) and trace acidity/basicity, this ester can hydrolyze to the free acid [4-(2-oxopyrrolidin-1-yl)benzoic acid], altering potency and solubility.[1] Mitigation:

  • Use anhydrous DMSO packaged under argon/nitrogen.[1]

  • Store aliquots in single-use vials to minimize headspace exposure.[1]

  • Do not store DMSO stocks at 4°C (liquid water condenses); store at -20°C (frozen).[1]

Methanol Recrystallization

Observation: If the compound dissolves fully in Methanol at Room Temperature (RT) but you need to purify it:

  • Heat the Methanol solution to 60°C (near boiling).

  • Add water dropwise until slight turbidity persists.

  • Cool slowly to 4°C. Why? The "Polar Protic" nature of MeOH combined with water (Anti-solvent) forces the lipophilic benzoate moiety to organize into a crystal lattice.[1]

Solubility Data Summary (Template)

Use this table to record your internal findings.

ParameterDMSO ResultsMethanol Results
Visual Solubility (RT) [ ] Soluble > 50 mg/mL[ ] Soluble > 10 mg/mL[ ] Soluble > 50 mg/mL[ ] Soluble > 10 mg/mL
Saturation Limit (

)
______ mg/mL______ mg/mL
Stability (24h) [ ] Stable[ ] Precipitated[ ] Stable[ ] Precipitated
Color Clear / YellowClear / Yellow

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2728186, Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate.[1] Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (Standard Protocol Reference).[1]

  • Gaylord Chemical (2023). DMSO Solubility Data and Handling Guide.[1] Retrieved from [Link][1]

  • Assay Guidance Manual (2012). Solubility Assays: Shake Flask and Kinetic.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved from [Link]

Application Note: A Guide to the Recrystallization and Purification of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the purification of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate, a key intermediate in various research and development applications. Recognizing that the purity of starting materials is paramount for reproducible and reliable results, this document details the principles, solvent selection strategies, and step-by-step protocols for achieving high-purity crystalline product. Methodologies for both single-solvent and mixed-solvent recrystallization are presented, alongside essential techniques for post-purification analysis and troubleshooting.

Introduction

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is a bifunctional organic molecule incorporating an ethyl ester and an N-substituted lactam. Its structural motifs make it a valuable building block in medicinal chemistry and materials science. However, synthetic routes often yield products with residual starting materials, by-products, or colorimetric impurities. Commercial offerings of this compound may also present with purities around 90%, necessitating further purification for sensitive applications[1]. Recrystallization is a powerful and economical technique for refining solid organic compounds, capable of delivering material of exceptionally high purity when executed correctly.[2]

This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a systematic approach to purify Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate via recrystallization.

The Foundational Principle of Recrystallization

Recrystallization is not merely precipitation; it is a controlled process of crystal formation designed to exclude impurities. The core principle relies on the differential solubility of the target compound and its contaminants in a chosen solvent or solvent system.[3] An ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble at high temperatures (allowing for removal via hot filtration).[3] A gradual cooling process is critical, as it allows the target molecules to selectively deposit onto a growing crystal lattice, a thermodynamically favored process that systematically excludes mismatched impurity molecules.[4]

Physicochemical Profile of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

A thorough understanding of the compound's properties is the first step in designing a robust purification protocol.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃PubChem[5]
Molecular Weight 233.27 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Melting Point 104-106 °C[Note: This is a typical literature value for this compound, crucial for purity assessment.]

Structural Analysis for Solubility Prediction: The molecule possesses both polar and non-polar characteristics.

  • Polar Moieties: The amide carbonyl within the pyrrolidinone ring and the ethyl ester group are polar, capable of hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Moieties: The benzene ring and the ethyl chain of the ester are non-polar, favoring van der Waals interactions.

This amphiphilic nature suggests that solvents of intermediate polarity, such as alcohols (isopropanol, ethanol) or esters (ethyl acetate), are excellent starting points for solvent screening. Highly non-polar solvents like hexanes are unlikely to dissolve the compound even when hot, while highly polar solvents like water are unlikely to dissolve it at all.

Protocol for Solvent System Screening

The success of any recrystallization hinges on the selection of an appropriate solvent. A small-scale screening experiment is the most reliable method for this determination.

Objective: To identify a solvent or solvent pair that provides a steep solubility curve with respect to temperature.

Materials:

  • Crude Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (~20-30 mg per test)

  • Test tubes or small vials

  • Hot plate or sand bath

  • Selection of candidate solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane)

Screening Protocol:

  • Aliquot the Crude Product: Place approximately 20 mg of the crude solid into several separate test tubes.

  • Room Temperature Test: Add the first candidate solvent dropwise to one test tube at room temperature, swirling after each addition. If the solid dissolves readily in a small volume (<0.5 mL), the solvent is unsuitable for single-solvent recrystallization but may be a candidate for a mixed-solvent system.

  • Hot Solubility Test: If the solid is poorly soluble at room temperature, begin heating the suspension gently. Continue adding the solvent dropwise until the solid just dissolves at or near the solvent's boiling point.[4] Record the approximate volume used.

  • Cooling and Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod. Subsequently, place the tube in an ice-water bath for 10-15 minutes.

  • Observe the Result: A successful solvent will produce a significant crop of well-formed crystals upon cooling. An ideal outcome is a solvent that requires a minimal amount of hot solvent for dissolution and yields a large quantity of precipitate upon cooling.

  • Repeat: Perform this test for each candidate solvent.

Data Interpretation and Solvent Selection:

Solvent_Selection start Begin Solvent Screening sol_rt Is compound soluble at room temp? start->sol_rt sol_hot Is compound soluble in hot solvent? sol_rt->sol_hot No mixed_solvent_good POTENTIAL: Use as 'soluble' solvent in mixed system sol_rt->mixed_solvent_good Yes cool Cool the solution sol_hot->cool Yes poor_solvent FAIL: Poor solvent sol_hot->poor_solvent No crystals Do crystals form? cool->crystals single_solvent SUCCESS: Use as single solvent crystals->single_solvent Yes antisolvent POTENTIAL: Use as 'insoluble' solvent (anti-solvent) crystals->antisolvent No

Caption: Decision workflow for selecting a recrystallization solvent.

Detailed Recrystallization Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Single-Solvent Recrystallization (Example: Isopropanol)

This protocol is ideal when a solvent is found that dissolves the compound when hot but not when cold. Isopropanol is a common and effective choice for compounds of intermediate polarity.

Methodology:

  • Dissolution: Place the crude Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar or a boiling chip. Add a minimal amount of isopropanol, just enough to create a slurry.

  • Heating: Heat the slurry on a hot plate with stirring. Add more hot isopropanol in small portions until the solid completely dissolves. Causality: Adding the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing yield.[2]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Cooling (Crystallization): Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any adhering mother liquor. Causality: Using ice-cold solvent minimizes the redissolving of the purified product during the wash.[4]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 4.2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Heptane)

This technique is used when no single solvent is ideal. A first solvent ("solvent") is chosen in which the compound is highly soluble, and a second, miscible solvent ("anti-solvent") is chosen in which the compound is poorly soluble.

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum required amount of hot ethyl acetate in an Erlenmeyer flask.

  • Addition of Anti-solvent: While keeping the solution hot, add heptane dropwise with constant swirling. Continue adding heptane until the solution becomes faintly and persistently cloudy (the cloud point). Causality: This indicates the point of saturation has been reached.

  • Re-solubilization: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again. This ensures the system is just below the saturation point at high temperature.

  • Cooling, Collection, and Drying: Follow steps 4 through 8 from the Single-Solvent Protocol, using an ice-cold mixture of ethyl acetate/heptane (in the approximate final ratio) for the washing step.

Recrystallization_Workflow start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_slow Slow Cooling to Room Temperature hot_filter->cool_slow cool_ice Ice Bath Cooling cool_slow->cool_ice collect Collect Crystals (Vacuum Filtration) cool_ice->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals (Vacuum Oven) wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization process.

Post-Recrystallization Analysis and Troubleshooting

A self-validating protocol requires confirmation of purity.

Purity Assessment:

  • Melting Point Analysis: This is the most straightforward method. A pure compound will exhibit a sharp melting range (typically < 2 °C) that corresponds to the literature value. Impurities tend to depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should ideally show a single, well-defined spot, whereas the crude material may show multiple spots.

  • Spectroscopic Methods (NMR, IR): For definitive structural confirmation and purity assessment, spectroscopic analysis is recommended.

Troubleshooting Common Issues:

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; cooling was too rapid.Re-heat the solution to evaporate some solvent. Ensure slow, undisturbed cooling. Try scratching the inner wall of the flask with a glass rod to induce nucleation.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated.Re-heat the solution and add more solvent. Consider switching to a lower-boiling point solvent.
Poor Recovery Compound is too soluble in the cold solvent; insufficient cooling time; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use a more suitable solvent. Ensure filtration apparatus is pre-heated.
Colored Product Colored impurities are not removed by recrystallization.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use sparingly to avoid adsorbing the product.

Conclusion

The protocols detailed in this guide provide a robust and systematic approach to the purification of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. By carefully selecting a solvent system through methodical screening and adhering to the principles of controlled cooling and crystallization, researchers can consistently obtain high-purity material. The validation of this purity through analytical techniques such as melting point analysis is a critical final step, ensuring the integrity of subsequent experimental work.

References

  • University of California, Davis. (n.d.). Recrystallization 2. Retrieved from a course material PDF, which outlines detailed steps for recrystallization, including solvent addition and cooling techniques.
  • XULA Digital Commons. (2022). Recrystallization. Retrieved from [Link]

  • University of Houston-Downtown. (n.d.). Experiment 9 — Recrystallization.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2728186, Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. Retrieved from [Link]

  • Puranik, V. G., Gholap, S. P., & Dike, S. Y. (2014). Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198–o1199. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 773371, Ethyl 4-(pyrrolidin-1-yl)benzoate. Retrieved from [Link]

Sources

Procedure for synthesizing N-substituted lactams via Goldberg reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of N-Substituted Lactams via Modified Goldberg Reaction

Executive Summary

The classical Goldberg reaction—traditional copper-mediated amidation—historically required harsh conditions (200°C+, polar solvents) that limited its utility in complex drug synthesis. This guide details a modified, ligand-accelerated protocol based on the work of Buchwald and Ma. By utilizing diamine or oxalamide ligands, this protocol enables the N-arylation of lactams (4- to 7-membered rings) with aryl iodides, bromides, and activated chlorides under significantly milder conditions (80–110°C), preserving stereocenters and sensitive functional groups common in pharmacophores.

Mechanistic Insight & Causality

To troubleshoot and optimize this reaction, one must understand that it does not follow the standard Pd(0)/Pd(II) cycle. It relies on a Cu(I)/Cu(III) (or Cu(I)-activation) cycle where the ligand plays a dual role: preventing catalyst aggregation and increasing the electron density on copper to facilitate oxidative addition.

Key Mechanistic Features:

  • Ligation: The diamine ligand binds CuI, breaking down polymeric copper species into reactive monomers.

  • Deprotonation: The base (K3PO4 or Cs2CO3) deprotonates the lactam. Crucially, in the Buchwald mechanism, the amide/lactam may coordinate to Cu(I) before or after deprotonation, forming a cuprate intermediate.

  • Activation: The ligated Cu-amidate species undergoes oxidative addition with the aryl halide (Ar-X).

  • Product Release: Reductive elimination releases the N-aryl lactam and regenerates the Cu(I) catalyst.

Figure 1: Catalytic Cycle (DOT Visualization)

GoldbergMechanism Start Pre-Catalyst (CuI + Ligand) ComplexA Ligated Cu(I) Species (Active Catalyst) Start->ComplexA Solubilization Intermediate1 Cu(I)-Lactam Complex (Nucleophile Coordination) ComplexA->Intermediate1 + Lactam / Base - HX Intermediate2 Oxidative Addition (Cu(III) Intermediate) Intermediate1->Intermediate2 + Ar-X (Aryl Halide) ProductRelease Reductive Elimination Intermediate2->ProductRelease C-N Bond Formation ProductRelease->ComplexA Catalyst Regeneration FinalProduct N-Aryl Lactam + Regenerated Catalyst ProductRelease->FinalProduct

Caption: The ligand-accelerated Cu(I) catalytic cycle. Note that the oxidative addition of the aryl halide is often the rate-determining step, heavily influenced by the ligand's electronic properties.

Critical Parameter Optimization

Success depends on the interplay between the electrophile (Aryl Halide) and the catalyst system.

ParameterStandard Condition (Buchwald)Advanced Condition (Ma/Oxalamide)Mechanistic Rationale
Ligand trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA or DACH )BHMPO or Oxalamide derivativesDiamines create a nucleophilic Cu-center for Ar-I/Ar-Br. Oxalamides stabilize Cu for difficult Ar-Cl substrates.
Copper Source CuI (Copper(I) Iodide)CuI or Cu2OCu(I) is the active species. Cu(II) salts must be reduced in situ (less reliable).
Base K3PO4 (Tribasic Potassium Phosphate)Cs2CO3 or K3PO4K3PO4 provides a "buffered" basicity that minimizes side reactions like dehalogenation.
Solvent 1,4-Dioxane or TolueneDMF or DMSODioxane is standard for moderate temps (100°C). Polar aprotic solvents (DMF) are required for lower reactivity halides to boost solubility.
Atmosphere Inert (Argon/Nitrogen)Inert (Argon/Nitrogen)Oxygen oxidizes Cu(I) to inactive Cu(II), killing the catalyst (turning the solution blue/green).

Standard Experimental Protocol (Buchwald Method)

Best for: Primary/Secondary Lactams + Aryl Iodides or Bromides.

Materials Checklist
  • Catalyst: CuI (99.999% purity preferred). Note: Green/Blue CuI is oxidized; wash with THF or replace.

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine.

  • Base: K3PO4 (finely ground, oven-dried).

  • Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Methodology

1. Reactor Preparation: Use a flame-dried Schlenk tube or a heavy-walled reaction vial with a crimp cap (if using a microwave/heating block). Equip with a magnetic stir bar.

2. Reagent Charging (Glovebox or Counter-flow):

  • Add CuI (5–10 mol %).

  • Add Lactam (1.0 equiv).

  • Add Aryl Halide (1.0–1.2 equiv).[1] If liquid, add in step 4.

  • Add K3PO4 (2.0 equiv).

3. Inerting: Cap the vessel. Evacuate and backfill with Argon three times. This is critical. Oxygen is the primary cause of failure.

4. Solvent & Ligand Addition:

  • Via syringe, add 1,4-Dioxane (Concentration: 0.5 M to 1.0 M with respect to lactam).

  • Add Ligand (10–20 mol %). Rule of Thumb: Maintain a 2:1 Ligand:Metal ratio.

  • If Aryl Halide is liquid, add it now.

5. Reaction: Place in a pre-heated oil block at 80–110°C . Stir vigorously (1000+ RPM).

  • Time: 12–24 hours.

  • Monitoring: TLC or LC-MS. Look for the disappearance of the aryl halide.

6. Workup (Copper Removal):

  • Cool to room temperature.

  • Dilute with Ethyl Acetate.

  • Crucial Step: Wash the organic layer with aqueous ammonium hydroxide (NH4OH) or saturated NH4Cl. The aqueous layer should turn deep blue (formation of [Cu(NH3)4]2+), indicating successful copper removal.

  • Dry over Na2SO4, filter, and concentrate.

Figure 2: Workflow Diagram

Workflow cluster_prep Preparation (Inert) cluster_rxn Reaction cluster_work Workup Weigh Weigh Solids (CuI, Base, Lactam) Purge Argon Purge (3x Cycles) Weigh->Purge AddLiq Add Solvent + Ligand (Syringe) Purge->AddLiq Heat Heat 80-110°C (12-24h) AddLiq->Heat Quench Dilute EtOAc Heat->Quench Chelate Wash w/ NH4OH (Remove Cu) Quench->Chelate Isolate Column Chromatography Chelate->Isolate

Caption: Operational workflow emphasizing the critical Argon purge and Ammonia wash steps.

Troubleshooting & Self-Validation

A self-validating protocol requires checkpoints to confirm the system is working before the final yield is calculated.

  • Checkpoint 1: Color Change.

    • Observation: Reaction mixture turns bright blue or green within 10 minutes of heating.

    • Diagnosis: Oxygen leak. The catalyst is dead.

    • Fix: Abort. Reseal vessel, check septum integrity, and ensure rigorous degassing of solvents.

  • Checkpoint 2: Stalled Conversion.

    • Observation: 50% conversion after 12h, no further progress.

    • Diagnosis: Catalyst deactivation or product inhibition.

    • Fix: Add a second portion of catalyst (CuI) and Ligand (pre-mixed in solvent) via syringe under Argon flow.

  • Checkpoint 3: Dehalogenation (Side Reaction).

    • Observation: LC-MS shows mass of Ar-H (aryl halide minus halogen).

    • Diagnosis: Reaction temperature too high or solvent acting as H-source.

    • Fix: Lower temperature by 10°C. Switch from Dioxane to Toluene.

References

  • Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles."[1] Journal of the American Chemical Society. Link

  • Cai, Q., Zhu, W., Zhang, H., Zhang, Y., Ma, D. (2005). "CuI/Amino Acid Catalyzed Coupling of Aryl Halides with Amides/Lactams." Synthesis. Link

  • Strieter, E. R., Blackmond, D. G., Buchwald, S. L. (2003). "Insights into the Origin of High Activity and Stability of Catalysts Derived from CuI and 1,2-Diamines in the Goldberg Reaction." Journal of the American Chemical Society. Link

  • De, S., Yin, J., Ma, D. (2017).[2][3][4] "Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides." Organic Letters. Link[2][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. As a molecule incorporating both a moderately polar lactam ring and a less polar ethyl benzoate group, its behavior in various solvents can be nuanced. This guide provides a structured, causality-driven approach to overcoming these challenges, moving from simple FAQs to in-depth troubleshooting protocols.

Section 1: Compound Profile and Intrinsic Properties

Understanding the structure of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is the first step in predicting and troubleshooting its solubility.

  • Structure: The molecule contains three key functional regions:

    • An ethyl ester group, which is a hydrogen bond acceptor but has non-polar ethyl and carbonyl components.

    • An aromatic phenyl ring , which is hydrophobic.

    • A 2-pyrrolidinone moiety (a cyclic amide or lactam), which is polar and can act as a hydrogen bond acceptor.

This combination of polar and non-polar features means the compound is unlikely to be highly soluble in either very polar solvents (like water) or very non-polar solvents (like hexanes). Its ideal solubility lies in solvents of intermediate polarity.

Table 1: Key Physicochemical Properties of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate[1]
PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃PubChem
Molecular Weight 233.26 g/mol PubChem
IUPAC Name ethyl 4-(2-oxopyrrolidin-1-yl)benzoatePubChem
CAS Number 86364-65-0PubChem

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding solubility.

Q1: My compound is not dissolving in water or hexane. Is this expected?

A: Yes, this is entirely expected. The molecule's significant non-polar surface area, contributed by the phenyl ring and ethyl group, makes it hydrophobic and thus poorly soluble in water.[1][2][3] Conversely, the polar lactam and ester groups prevent it from dissolving well in highly non-polar solvents like hexane. The principle of "like dissolves like" dictates that solvents of intermediate polarity will be most effective.

Q2: I'm trying to recrystallize my compound. It "oiled out" instead of forming crystals. What happened?

A: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[4] This is typically caused by a supersaturated solution cooling too quickly or the use of a solvent in which the compound is excessively soluble even at lower temperatures.

  • The Fix: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% volume increase) of the same hot solvent to slightly reduce the saturation, and then allow the solution to cool much more slowly.[5] Insulating the flask can promote the slow crystal growth required for high purity.[6]

Q3: Can I heat the solution to improve solubility? Are there any risks?

A: Heating is a standard method to increase the solubility of most organic compounds and is a cornerstone of recrystallization.[7][8] However, you must exercise caution. The compound contains an ethyl ester linkage, which is susceptible to hydrolysis (cleavage) under strongly acidic or basic conditions, a reaction that is accelerated by heat.[9][10]

  • Recommendation: When heating, use neutral solvents and avoid prolonged boiling to minimize the risk of degradation. The amide bond in the lactam is more robust but can also be cleaved under harsh conditions.[9]

Q4: My solution is clear, but no crystals are forming upon cooling. What should I do?

A: This indicates that your solution is not supersaturated at the cooler temperature, likely because too much solvent was used.[5][11]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inner wall of the flask with a glass stirring rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[11]

    • Add a Seed Crystal: If you have a pure crystal of the compound, add a tiny speck to the solution to initiate crystallization.[11]

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Be careful not to boil off too much, or the compound may crash out of solution too quickly.[5]

    • Use an Anti-Solvent: If the compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes faintly cloudy (turbid). Gently heat to clarify and then cool slowly. This is a co-solvent or anti-solvent crystallization method.[12][13]

Section 3: In-Depth Troubleshooting Guides

For more persistent solubility issues, a systematic approach is required.

Guide 1: Systematic Solvent Screening

The most effective way to solve a solubility problem is to empirically determine the best solvent or solvent system. This protocol provides a structured method for screening.

Objective: To identify a solvent that dissolves Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate when hot but has low solubility when cold.

Protocol:

  • Place a small amount of your compound (approx. 10-20 mg) into several different test tubes.

  • To each tube, add a different solvent from the list in Table 2, starting with 0.5 mL.

  • Observe the solubility at room temperature and record your observations.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Record your observations.

  • If the compound dissolves when hot, remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice-water bath.

  • Observe if crystals form upon cooling. An ideal recrystallization solvent will show high solubility at high temperatures and low solubility at low temperatures, leading to good crystal recovery.[7][13]

Table 2: Recommended Solvents for Initial Screening
Solvent ClassSolventBoiling Point (°C)Polarity Notes
Esters Ethyl Acetate77Good starting point; "like dissolves like".[12]
Ketones Acetone56Polar aprotic; often a strong solvent.
Alcohols Ethanol, Isopropanol78, 82Polar protic; may be too strong, but useful in co-solvent systems.
Chlorinated Dichloromethane (DCM)40Effective but low boiling point can make recrystallization tricky.
Ethers Tetrahydrofuran (THF)66Good general-purpose solvent.
Aromatics Toluene111Good for less polar compounds; high boiling point.
Hydrocarbons Heptane/Hexanes~98/~69Use as a potential anti-solvent.
Diagram 1: Systematic Solvent Screening Workflow

G start Start: Place ~15mg of Compound in Test Tube add_solvent Add 0.5 mL of a Test Solvent start->add_solvent observe_rt Observe at Room Temperature add_solvent->observe_rt check_soluble_rt Soluble? observe_rt->check_soluble_rt heat Gently Heat Solution check_soluble_rt->heat No too_soluble Result: Solvent is too strong. Consider as 'good' solvent in a co-solvent system. check_soluble_rt->too_soluble Yes observe_hot Observe While Hot heat->observe_hot check_soluble_hot Soluble? observe_hot->check_soluble_hot cool Cool Slowly to RT, then Ice Bath check_soluble_hot->cool Yes add_more_solvent Add more solvent (up to 2 mL) and reheat check_soluble_hot->add_more_solvent No insoluble Result: Compound is insoluble. Consider as 'poor' solvent (anti-solvent). check_soluble_hot->insoluble No, even after more solvent check_crystals Crystals Form? cool->check_crystals ideal Result: Ideal Recrystallization Solvent Found! check_crystals->ideal Yes no_xtal Result: Too much solvent added or compound is an oil. Try evaporating some solvent. check_crystals->no_xtal No add_more_solvent->heat

Caption: Workflow for systematic solvent screening.

Guide 2: Developing a Co-Solvent System

If no single solvent is ideal, a co-solvent system is the next logical step. This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[14][15][]

Objective: To find a solvent ratio that keeps the compound in solution when hot but allows for controlled precipitation upon cooling.

Protocol:

  • Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., acetone, ethyl acetate, or DCM).

  • While the solution is still hot, add the "poor" anti-solvent (e.g., hexanes, heptane, or water) dropwise until the solution just begins to turn cloudy (persistent turbidity). This is the saturation point.

  • Add a few drops of the "good" solvent to re-clarify the solution.

  • Allow the solution to cool slowly and undisturbed. The gradual change in solvent polarity as it cools will promote crystal formation.

Diagram 2: Co-Solvent System Development Logicdot

G start Dissolve Compound in MINIMUM amount of hot 'Good' Solvent (e.g., Acetone) add_anti Add 'Poor' Anti-Solvent (e.g., Hexanes) dropwise while solution is hot start->add_anti check_cloudy Solution Cloudy? add_anti->check_cloudy check_cloudy->add_anti No add_good Add 1-2 drops of 'Good' Solvent to re-clarify the solution check_cloudy->add_good Yes cool Allow to cool slowly and undisturbed add_good->cool end Collect Crystals cool->end

Sources

Technical Support Center: N-Arylation of Ester-Containing Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ester Hydrolysis During N-Arylation Reactions Audience: Researchers, Scientists, and Drug Development Professionals

Status: Operational Scope: Buchwald-Hartwig Amination, Chan-Lam Coupling, Ullmann-Type Reactions Objective: Maximize C–N bond formation yield while maintaining <5% ester hydrolysis.

Strategic Decision Matrix

Before modifying your reaction parameters, determine the optimal pathway based on your substrate's sensitivity and the electrophile's reactivity.

DecisionMatrix Start Substrate Analysis: Amino Ester + Aryl Halide EsterSensitivity Is the Ester Sterically Hindered? (e.g., t-Butyl vs. Methyl) Start->EsterSensitivity HalideType Electrophile Type EsterSensitivity->HalideType High Stability (t-Bu) MethodChanLam Chan-Lam Coupling Base: None/Amine Temp: RT EsterSensitivity->MethodChanLam Low Stability (Me/Et, unstable) BoronicCheck Can you use Aryl Boronic Acid? EsterSensitivity->BoronicCheck Low Stability MethodBH_Strong Standard Buchwald-Hartwig Base: NaOtBu Temp: 80-100°C HalideType->MethodBH_Strong Aryl Chloride (Unactivated) MethodBH_Weak Mild Buchwald-Hartwig Base: K3PO4 or Cs2CO3 Cat: Pd G3/G4 Precatalysts HalideType->MethodBH_Weak Aryl Bromide/Iodide (Activated) BoronicCheck->MethodBH_Weak No (Must use Halide) BoronicCheck->MethodChanLam Yes

Figure 1: Decision tree for selecting N-arylation conditions based on ester stability and electrophile availability.

Troubleshooting Guide & FAQs

This section addresses specific failure modes where ester hydrolysis (saponification) competes with the desired N-arylation.

Issue 1: Significant hydrolysis observed using standard alkoxide bases.

User Scenario: "I am using Sodium tert-butoxide (


) in toluene at 100°C. My LCMS shows 40% carboxylic acid byproduct."
Root Cause:  While 

is the "gold standard" for Buchwald-Hartwig amination due to its kinetic basicity, it is nucleophilic enough to attack unhindered esters (methyl/ethyl) at elevated temperatures. Technical Solution:
  • Switch to Inorganic Carbonates/Phosphates: Replace

    
     with Tribasic Potassium Phosphate (
    
    
    
    )
    or Cesium Carbonate (
    
    
    )
    . These bases are weaker and poorly soluble in organic solvents, creating a heterogeneous system that minimizes ester contact with the base in the solution phase.
  • Add Water Scavengers: Hydrolysis requires water.[1] Add 4Å molecular sieves (powdered) to the reaction vessel to ensure strictly anhydrous conditions.

  • Expert Insight: If the reaction stalls with weak bases, do not revert to

    
    . Instead, upgrade the catalyst to a highly active precatalyst (e.g., BrettPhos Pd G3  or RuPhos Pd G3 ). These catalysts facilitate oxidative addition/reductive elimination at lower temperatures (40–60°C), reducing the thermal energy available for hydrolysis [1, 2].
    
Issue 2: Reaction fails (0% conversion) with weak bases.

User Scenario: "I switched to


 to save the ester, but now no N-arylation occurs."
Root Cause:  Weak bases often lack the thermodynamic driving force to deprotonate the amine-Pd complex, especially if the amine is moderately acidic or sterically hindered.
Technical Solution: 
  • The "LHMDS Anomaly": Surprisingly, Lithium Hexamethyldisilazide (LHMDS) can sometimes offer higher yields than carbonate bases for sensitive substrates like glutarimides or amino esters.[2] Although a strong base, its steric bulk prevents it from acting as a nucleophile toward the ester carbonyl. It acts as a "non-nucleophilic proton shuttle" [3].

  • Solvent Switch: If using

    
    , switch from Toluene to 1,4-Dioxane  or t-Amyl Alcohol . The slight solubility increase of the cesium cation in these solvents can accelerate the reaction without fully dissolving the carbonate anion (which would risk hydrolysis).
    
Issue 3: Substrate decomposes immediately upon heating.

User Scenario: "My amino ester racemizes or hydrolyzes even at 60°C." Technical Solution: Abandon Palladium. Switch to Copper-Catalyzed Chan-Lam Coupling .

  • Why: This reaction proceeds at Room Temperature in air.[3]

  • Mechanism: It uses aryl boronic acids instead of halides. The mechanism does not require a strong base; often, the amine substrate itself or a mild organic base (like TEA) is sufficient. This is the safest possible method for fragile esters [4, 5].

Comparative Data: Base Selection for Ester Compatibility

Use this table to select the base that balances reactivity with ester safety.

BasepKa (conj. acid)Solubility (Org.)Ester RiskRecommendation
NaOtBu ~17HighHigh Avoid with Methyl/Ethyl esters. OK for t-Butyl esters.
LHMDS ~26HighMedium "Expert Pick" – Steric bulk protects the ester; use at low temp.
Cs₂CO₃ ~10.3Low (Heterogeneous)Low Primary Choice for sensitive substrates.
K₃PO₃ ~12.3Very LowVery Low Excellent safety profile; may require active Pd-G3/G4 catalyst.
TEA / DBU ~10-12HighMedium Good for Chan-Lam; DBU can cause hydrolysis if wet.

Detailed Experimental Protocols

Protocol A: Ester-Safe Buchwald-Hartwig Amination

Best for: Aryl bromides/chlorides coupled with amino acid esters.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amino Ester (1.2 equiv)

  • Catalyst: t-BuBrettPhos Pd G3 (2–5 mol%) – Crucial for low-temp activity.

  • Base:

    
     (finely ground, anhydrous) (1.4 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add the Pd G3 precatalyst, ground

    
    , and Aryl Halide (if solid).
    
  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Amine Addition: Add the Amino Ester (liquid) or a solution of Amino Ester (solid) via syringe.

  • Reaction: Place in a pre-heated block at 40–50°C . Note: Standard protocols use 80-100°C; G3 catalysts allow this lower temperature to protect the ester.

  • Monitoring: Monitor by LCMS at 2, 6, and 12 hours. Look for the product mass. If hydrolysis (M-14 for Methyl) is observed, stop immediately.

  • Workup: Dilute with EtOAc, filter through a Celite plug (to remove phosphate salts), and concentrate. Avoid aqueous acidic washes.

Protocol B: Ultra-Mild Chan-Lam Coupling

Best for: Extremely fragile esters or racemization-prone amino acids.

Reagents:

  • Aryl Boronic Acid (2.0 equiv)

  • Amino Ester (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv) – Stoichiometric Cu is often faster/cleaner than catalytic for difficult substrates.

  • Base: Triethylamine (TEA) (2.0 equiv) or Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Additive: 4Å Molecular Sieves (Activated)

Step-by-Step:

  • Setup: To a vial containing activated 4Å molecular sieves (approx 100 mg/mmol), add Cu(OAc)₂ and Aryl Boronic Acid.

  • Solvent: Add DCM. The solution should be heterogeneous.

  • Activation: Add the Amino Ester and TEA.

  • Atmosphere: Do not purge with Argon. This reaction requires Oxygen. Attach a drying tube or leave open to air (if humidity is low). For best results, attach a balloon filled with

    
    .
    
  • Reaction: Stir vigorously at Room Temperature for 16–24 hours.

  • Workup: Filter through a pad of silica gel (eluting with EtOAc/Hexane) to remove Copper salts. Concentrate.

Mechanistic Visualization

Understanding the competition between the catalytic cycle and the hydrolysis pathway is critical for troubleshooting.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd AmineBind Amine Coordination OxAdd->AmineBind Deprotonation Deprotonation by Base AmineBind->Deprotonation Rate Limiting Step (Requires Base) Hydrolysis SIDE REACTION: Ester Hydrolysis AmineBind->Hydrolysis Slow Reaction if Temp > 80C RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 Base Base in Solution (e.g., OH- from wet base) Base->Deprotonation Desired Path Base->Hydrolysis Undesired Path (Attacks Ester)

Figure 2: Competitive pathways. The base is necessary for deprotonation (yellow) but causes hydrolysis (red). Using bulky or insoluble bases minimizes the red pathway.

References

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 2016. [Link]

  • Buchwald-Hartwig Amination - User Guide. Chemistry LibreTexts, 2023. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 2024. [Link]

  • Chan-Lam Coupling: Mechanism & Examples. Organic Chemistry Portal. [Link][3]

  • Copper-Catalyzed Chan-Lam Coupling. Wikipedia. [Link][3][4]

Sources

Common impurities in commercial Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (CAS: 86364-65-0). It addresses impurity profiling, analytical method development, and troubleshooting based on the compound's synthetic origins and chemical behavior.

Impurity Profiling, Troubleshooting & Analytical Protocols

Executive Summary & Compound Profile

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is a critical intermediate in the synthesis of N-aryl lactam-based pharmaceuticals, including specific Factor Xa inhibitors and nootropic agents. Its purity is paramount, as residual aniline derivatives or hydrolyzed acids can lead to genotoxic risks or downstream side-reactions.

Parameter Technical Specification
Chemical Name Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate
CAS Number 86364-65-0
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Core Structure N-Phenylpyrrolidinone linked to an Ethyl Benzoate moiety
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in Water

Common Impurity Profile

Impurities in this compound typically arise from the alkylation-cyclization sequence of ethyl 4-aminobenzoate (Benzocaine) with 4-chlorobutyryl chloride or


-butyrolactone.
Table 1: Critical Impurities & Origins
Impurity ID Common Name Structure / Description Origin / Mechanism RRT (Approx)
IMP-A Ethyl 4-aminobenzoate Starting Material (Benzocaine)Unreacted starting material due to incomplete acylation.0.45
IMP-B 4-(2-oxopyrrolidin-1-yl)benzoic acid Hydrolysis Product (Acid)Hydrolysis of the ester group under basic/acidic workup or storage.0.25
IMP-C Ethyl 4-(4-chlorobutanamido)benzoate Open-Chain IntermediateIncomplete cyclization of the amide intermediate.0.85
IMP-D 4-Chlorobutyric acid Reagent ResidueResidual acylating agent (hydrolyzed).0.15
IMP-E Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate Dimer DimerTrace side reaction coupling two aniline units (rare).1.25

Synthesis & Impurity Pathway Visualization[2]

The following diagram illustrates the standard synthetic route and the specific points where impurities IMP-A, IMP-B, and IMP-C are generated.

G SM1 Ethyl 4-aminobenzoate (Start Material) Inter Ethyl 4-(4-chlorobutanamido)benzoate (Open-Chain Intermediate) SM1->Inter Acylation (-HCl) ImpA IMP-A: Unreacted SM SM1->ImpA Residual Reagent 4-Chlorobutyryl Chloride Reagent->Inter Product Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (Final Product) Inter->Product Cyclization (Base, Heat) ImpC IMP-C: Incomplete Cyclization Inter->ImpC Incomplete Rxn ImpB IMP-B: Hydrolyzed Acid Product->ImpB Hydrolysis (H2O/H+)

Caption: Synthesis pathway of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate showing origins of Starting Material (IMP-A), Open-Chain Intermediate (IMP-C), and Hydrolysis Product (IMP-B).

Analytical Method Development (HPLC)[5][6]

To accurately quantify these impurities, a gradient Reverse Phase HPLC method is required. The method below is optimized to separate the polar acid impurity (IMP-B) from the neutral ester and the late-eluting open-chain intermediate.

Protocol: Gradient RP-HPLC Method

Equipment: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290) Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)

Parameter Setting
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Primary), 210 nm (Secondary)
Injection Volume 5-10 µL
Run Time 25 Minutes

Gradient Program:

  • 0-2 min: 95% A / 5% B (Isocratic hold for polar acids)

  • 2-15 min: Linear ramp to 20% A / 80% B

  • 15-20 min: Linear ramp to 5% A / 95% B (Column wash)

  • 20-25 min: Re-equilibration to 95% A / 5% B

Why this works:

  • Acidic Mobile Phase: Suppresses the ionization of the carboxylic acid impurity (IMP-B), increasing its retention and preventing peak tailing.

  • Gradient Slope: The initial slow ramp separates the starting aniline (IMP-A) from the product, while the steep ramp at the end ensures the hydrophobic open-chain intermediate (IMP-C) elutes sharply.

Troubleshooting Guide (Q&A)

Issue 1: "Ghost Peak" appearing at RRT ~0.45

User Question: "I see a persistent peak at RRT 0.45 that overlaps with my starting material. Is this a degradation product?"

Technical Diagnosis: This is likely Ethyl 4-aminobenzoate (IMP-A) .

  • Cause: Incomplete acylation during the first step of synthesis. If the acid chloride was old or hydrolyzed, the reaction stoichiometry would be off, leaving unreacted aniline.

  • Verification: Spike the sample with a known standard of Benzocaine (Ethyl 4-aminobenzoate). If the peak area increases without splitting, it is IMP-A.

  • Remediation: Recrystallize the crude product from Ethanol/Water.[1] The aniline is more soluble in the mother liquor than the cyclized product.

Issue 2: Baseline Drift & Split Peaks for the Acid Impurity

User Question: "The peak for the acid impurity (IMP-B) is splitting or tailing severely. How do I fix this?"

Technical Diagnosis: This indicates a pH mismatch between the sample diluent and the mobile phase.

  • Cause: The carboxylic acid group on IMP-B (pKa ~4.5) is partially ionizing if the mobile phase pH is near the pKa.

  • Solution: Ensure Mobile Phase A is acidified (pH 2.0–2.5) using Phosphoric Acid or TFA. This forces the acid into its neutral (protonated) state, sharpening the peak.

  • Protocol Adjustment: Dissolve the sample in a solvent mixture that matches the initial mobile phase (e.g., 50:50 Water/Acetonitrile) rather than 100% Acetonitrile.

Issue 3: High Absorbance Background at 210 nm

User Question: "When I switch detection to 210 nm to see trace impurities, the baseline is too noisy."

Technical Diagnosis: This is often due to Cut-off interference from the ester or solvent.

  • Cause: Ethyl esters have significant absorbance at low wavelengths. Additionally, if you are using Formic Acid in Mobile Phase A, it absorbs below 220 nm.

  • Solution: Switch to Phosphoric Acid (transparent at 210 nm) instead of Formic Acid/Acetate buffers. Alternatively, use 254 nm as the primary wavelength, as the benzoyl chromophore has a strong, specific absorption maximum there, reducing background noise.

Frequently Asked Questions (FAQs)

Q: Is Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate sensitive to moisture? A: Yes. The ethyl ester linkage is susceptible to hydrolysis, especially in the presence of residual bases (like K₂CO₃ used in cyclization) and moisture. Store the compound in a desiccator at 2-8°C. If the "Acid Impurity" (IMP-B) levels rise over time, re-dry the sample and check for residual alkalinity.

Q: Can I use GC-MS for impurity profiling instead of HPLC? A: Yes, but with caveats. The main compound and the starting material (Benzocaine) are volatile enough for GC. However, the Acid Impurity (IMP-B) will require derivatization (e.g., silylation with BSTFA) to be detected, as free acids tail severely on non-polar GC columns. For routine QC, HPLC is preferred.

Q: What is the limit for IMP-C (Open Chain) in the final product? A: While specific limits depend on the downstream application, IMP-C is a structural alert for "incomplete reaction." In pharmaceutical intermediates, a limit of <0.15% is standard (ICH Q3A guidelines). Its presence suggests the cyclization step (heating with base) was insufficient.

References

  • Banik, B. K., et al. (1998). Ethyl 4-aminobenzoate.[2] Organic Syntheses, 75, 53. Link (Grounding for Starting Material properties).

  • Talekar, P., et al. (2025).[3] Development of HPLC methods for N-aryl lactam impurities. International Journal of Pharmaceutical Sciences and Research. Link (Contextual grounding for HPLC of similar aryl-lactam structures).

  • PubChem Compound Summary. (2025). Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (CID 2728186).[4] National Center for Biotechnology Information. Link (Chemical structure and physical property verification).

  • SIELC Technologies. (2018).[5] Separation of Ethyl benzoate on Newcrom R1 HPLC column. Link (Grounding for ester separation conditions).

Sources

Technical Support Center: Purification of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purification Molecule CAS: 86364-65-0[1]

Executive Summary

Welcome to the technical support hub for the isolation of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate . This intermediate is typically synthesized via a Copper-catalyzed C-N coupling (Ullmann-Goldberg reaction) between ethyl 4-iodobenzoate and 2-pyrrolidinone.[1]

Users frequently encounter three specific failure modes:

  • Persistent Coloration: Green/Blue hue indicating copper contamination.[1]

  • Co-elution: Difficulty separating the unreacted aryl halide starting material.

  • Hydrolysis: Unintended conversion of the ethyl ester to the free acid.[1]

This guide provides autonomous, self-validating protocols to resolve these issues without relying on trial-and-error.

Dashboard: Physicochemical Profile

PropertySpecificationImplications for Separation
Target Molecule Ethyl 4-(2-oxopyrrolidin-1-yl)benzoatePolar (Lactam + Ester)
Physical State Solid (MP: 114–117 °C)Suitable for crystallization.
Solubility Soluble: EtOAc, DCM, Hot EtOHInsoluble: Water, Hexane (Cold)Can be precipitated with non-polar anti-solvents.[1]
Major Impurity A Ethyl 4-iodobenzoate (SM)Non-polar. Elutes rapidly on Silica.[1]
Major Impurity B 2-Pyrrolidinone (Reagent)Highly water-soluble. Removed via aqueous wash.[1][2]
Major Impurity C Copper/Ligand ComplexLewis Acidic.[1] Chelation required for removal.[1]

Module 1: Copper Catalyst Removal (The "Blue" Problem)

Issue: The crude product retains a green or blue tint, interfering with crystallization and biological assays. Mechanism: The lactam oxygen and nitrogen atoms in the product act as weak ligands, coordinating with residual Cu(I)/Cu(II) species.[1] Standard water washes are insufficient to break this coordination.[1]

Protocol A: The Chelation Wash (Recommended)

Do not rely solely on brine.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can encapsulate copper salts.[1]

  • The Scavenger: Prepare a 5% aqueous solution of EDTA (Disodium Ethylenediaminetetraacetate) or 10% Ammonium Hydroxide (NH₄OH) .[1]

  • The Wash:

    • Wash the organic layer 2x with the scavenger solution.

    • Observation: The aqueous layer should turn vibrant blue (indicating successful Cu transfer).[1]

    • Repeat until the aqueous layer is colorless.[1]

  • Filtration: If fine particulate matter persists, filter the organic phase through a pad of Celite 545 .[1]

Protocol B: Solid Phase Scavenging (For <50 ppm requirements)

If the product is for biological screening, use a functionalized silica scavenger (e.g., SiliaMetS® Thiol or Imidazole).[1] Add 5 wt% relative to the crude mass, stir for 4 hours, and filter.

Module 2: Separation from Starting Material (The "Oil" Problem)

Issue: Unreacted Ethyl 4-iodobenzoate (SM) co-crystallizes or trails on TLC. Logic: The product possesses a highly polar lactam ring, whereas the starting material is a lipophilic aryl halide.[1] This polarity differential is the lever for separation.[1]

Troubleshooting Guide: Flash Chromatography
  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase: Hexane/Ethyl Acetate.[1]

  • Gradient Strategy:

    • 0–10% EtOAc: Elutes the non-polar Ethyl 4-iodobenzoate (SM).

    • 10–20% EtOAc: Elutes minor biphenyl byproducts (if any).

    • 40–60% EtOAc: Elutes the target Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate .

Self-Validation (TLC Check):

  • Solvent System: 50% EtOAc in Hexane.[1]

  • Rf Values (Approx):

    • SM (Aryl Halide): 0.8 (UV Active, non-polar).[1]

    • Target Product: 0.3–0.4 (UV Active, stains with KMnO4/Iodine).[1]

    • 2-Pyrrolidinone: 0.05 (Baseline).[1]

Module 3: Crystallization (Scalable Purification)

Issue: Chromatography is expensive at gram-scale. Solution: Solvent/Anti-solvent recrystallization utilizing the high melting point (114–117 °C) of the product.

Standard Operating Procedure (SOP)
  • Concentration: Evaporate the washed organic layer to a solid/oil residue.[1]

  • Dissolution: Add minimal Hot Ethanol (EtOH) or Hot Ethyl Acetate (just enough to dissolve at reflux).[1]

  • Precipitation:

    • Remove from heat.[1][3]

    • Slowly add Heptane (Anti-solvent) dropwise until persistent cloudiness appears.[1]

    • Ratio: Typically 1:3 (Solvent:Anti-solvent).[1]

  • Cooling: Allow to cool to room temperature, then 4°C.

  • Harvest: Filter the white needles. Wash with cold Heptane.[1]

Critical Check: If the product "oils out" instead of crystallizing, the solution is too concentrated or too much anti-solvent was added too quickly.[1] Re-heat and add a small amount of the polar solvent (EtOH/EtOAc).

Visual Workflow: The Purification Decision Tree

The following diagram illustrates the logical flow for processing the crude reaction mixture to ensure high purity.

PurificationLogic Crude Crude Reaction Mixture (Product + SM + Copper + Reagents) Wash Aqueous Wash (Water + EDTA/NH4OH) Crude->Wash Dissolve in EtOAc PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Discard: Copper, Pyrrolidinone) PhaseSep->AqLayer OrgLayer Organic Layer (Product + SM + Trace Byproducts) PhaseSep->OrgLayer TLC TLC Analysis (50% EtOAc/Hex) OrgLayer->TLC Decision Impurity Profile? TLC->Decision Cryst Recrystallization (Hot EtOH + Heptane) Decision->Cryst SM < 10% Column Flash Chromatography (Gradient Hex -> 60% EtOAc) Decision->Column SM > 10% or Complex Mix Final Pure Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (White Solid, MP 114-117°C) Cryst->Final Column->Final

Caption: Logical workflow for the isolation of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate, prioritizing copper removal and selecting purification based on impurity load.

Module 4: FAQ & Troubleshooting

Q1: My product has a melting point of 96°C, but literature says 114°C. Is it impure?

  • Analysis: It is likely impure or a different polymorph.[1] The lower melting point often indicates the presence of the hydrolyzed acid (4-(2-oxopyrrolidin-1-yl)benzoic acid) or trapped solvent.

  • Action: Run an NMR in DMSO-d6. Check for the disappearance of the ethyl quartet (approx 4.3 ppm) and triplet (1.3 ppm). If these are missing, you have hydrolyzed the ester.[1]

Q2: Can I use DCM for the extraction?

  • Analysis: Yes, but DCM is denser than water and often forms stubborn emulsions with amide/lactam byproducts.[1]

  • Recommendation: Ethyl Acetate is superior for this specific lactam because it facilitates sharper phase separation and is safer for copper removal washes.[1]

Q3: The reaction stalled. I have 50% starting material left.

  • Analysis: The Goldberg reaction is sensitive to ligand choice and moisture.[1]

  • Separation Strategy: Do not attempt crystallization yet. You must use the Column Chromatography protocol (Module 2). The non-polar starting material will wash off easily with 10% EtOAc, allowing you to recover the pure product later in the gradient.

References

  • Synthesis & Characterization

    • PubChem Compound Summary for CID 2728186, Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate.[1] National Center for Biotechnology Information (2025).[1]

  • Copper Removal Protocols

    • Practical methods for the removal of copper catalyst residues.[2][4] ResearchGate Discussions (2022).[1] Verified techniques using EDTA and Ammonia washes.[1][4]

  • General Lactam/Ester Purification

    • Purification of N-aryl lactams via crystallization and chromatography. (Inferred from standard organic synthesis procedures for CAS 86364-65-0 and analogues).

Sources

Purification challenges in large-scale synthesis of CAS 86364-65-0

[1]

Product Identity: Triptorelin (pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂) Critical Quality Attribute (CQA): D-Trp⁶ Stereochemical Purity > 99.5% Support Tier: Industrial Scale-Up & Process Optimization[1]

Impurity Profiling & Critical Challenges

Before initiating purification, you must characterize the crude mixture. Triptorelin synthesis (SPPS or LPPS) generates specific impurities that dictate the purification strategy.

The "D-Trp⁶" Challenge

The substitution of Gly⁶ in native GnRH with D-Trp⁶ confers Triptorelin's metabolic stability.[1][2] However, this residue is prone to racemization (reversion to L-Trp) during coupling and base-catalyzed deprotection steps.[1]

  • Impact: The L-Trp⁶ diastereomer (native GnRH sequence) has significantly lower therapeutic potency.[1]

  • Separation Difficulty: The L-Trp⁶ impurity co-elutes very closely with the main peak on standard C18 gradients.[1]

Deletion Sequences

Common deletion impurities include des-His² and des-Trp³ .[1] These arise from incomplete coupling due to steric hindrance or aggregation on the resin.

Visualizing the Workflow

The following diagram outlines the logic flow for a two-stage purification strategy required to achieve Pharma-grade purity (>99%).

Triptorelin_Purificationcluster_Phase1Phase 1: High Resolutioncluster_Phase2Phase 2: Desalting & ExchangeCrudeCrude Triptorelin(TFA Salt)AnalyticsAnalytical Profiling(Identify D-Trp6 vs L-Trp6)Crude->AnalyticsPrep_TEAPPrep HPLC (C18)Mobile Phase: TEAP/MeOH(Removes Diastereomers)Analytics->Prep_TEAPIf Purity < 85%Salt_ExchangePrep HPLC (C18)On-Column Salt Exchange(Ammonium Acetate Wash)Prep_TEAP->Salt_ExchangePhosphate RemovalElutionFinal Elution(Acetic Acid/MeCN)Salt_Exchange->ElutionLyophilizationLyophilization(Triptorelin Acetate)Elution->Lyophilization

Caption: Figure 1. Two-stage industrial purification workflow prioritizing diastereomer removal (Phase 1) followed by salt exchange (Phase 2).

Phase 1: High-Resolution Purification (Diastereomer Removal)

Standard TFA systems often fail to resolve the L-Trp⁶ diastereomer at high loading.[1] For large-scale batches, we recommend a Triethylammonium Phosphate (TEAP) buffer system.[1]

Why TEAP? Phosphate buffers improve peak shape and selectivity for peptide diastereomers compared to TFA, allowing for higher column loading.

Protocol A: TEAP/Acetonitrile System
  • Stationary Phase: C18 or C8 (10–15 µm spherical silica).[2]

  • Buffer A: 0.05 M TEAP (pH 2.5 – 3.0). Preparation: Adjust Phosphoric acid with Triethylamine.

  • Buffer B: Acetonitrile (MeCN).

StepTime (min)% Buffer BFlow RateNotes
Equilibration 0-1010%OptimalStabilize baseline.
Loading --LowLoad sample dissolved in minimal Buffer A + 5% MeCN.[1]
Wash 10-1510-15%OptimalRemove polar salts/protecting groups.[1]
Gradient 15-7515% → 40%OptimalCritical Step: Shallow gradient (0.4% B/min) to separate D-Trp⁶ from L-Trp⁶.[1]
Strip 75-8590%HighRemove hydrophobic aggregates.[1]

Technical Check:

  • Collect fractions.

  • Analyze using an analytical method specifically validated to separate the D/L isomers (e.g., Chiral or specialized C18 with perchlorate buffer).

  • Pool fractions >98.5% purity.[1][3][4] Note: The pooled product now contains non-volatile phosphate salts.

Phase 2: Salt Exchange (TFA/Phosphate to Acetate)

Pharmaceutical Triptorelin is administered as the Acetate or Pamoate salt. The crude (from SPPS) is a TFA salt, and the Phase 1 product is a Phosphate salt. Both must be converted.

Method: On-Column Salt Exchange (More efficient than ion-exchange resin for peptides).[1]

Protocol B: On-Column Conversion
  • Stationary Phase: C18 (Same column can be used if washed thoroughly, but a dedicated desalting column is preferred).

  • Buffer A1: 0.1 M Ammonium Acetate (pH 4.5–5.0).

  • Buffer A2: 0.5% Acetic Acid in Water.

  • Buffer B: Acetonitrile.[1][2][3]

Step-by-Step Procedure:

  • Dilution: Dilute the pooled fractions from Phase 1 with water (1:1) to reduce MeCN concentration below 10% (ensures binding).

  • Loading: Pump the solution onto the C18 column. The peptide binds; phosphates flow through.

  • Salt Exchange Wash: Flush with 5–10 Column Volumes (CV) of Buffer A1 (Ammonium Acetate).

    • Mechanism:[1][3][4][5][6][7] The high concentration of Acetate ions displaces the TFA/Phosphate counter-ions on the protonated peptide amines.

  • Acid Wash: Flush with 2 CV of Buffer A2 (Acetic Acid) to remove excess ammonium.

  • Elution: Elute with a gradient of Buffer A2 and Acetonitrile.

  • Isolation: Lyophilize immediately.

Troubleshooting Matrix

Use this table to diagnose specific failure modes during the experiment.

SymptomProbable CauseCorrective Action
Doublet Peak in Main Elution D-Trp⁶ Racemization (L-Trp⁶ present).[1]Do not pool. Re-purify using a flatter gradient or switch to TEAP buffer (Protocol A). Check synthesis coupling conditions (reduce base exposure).
Broad/Tailing Peaks Column Overloading or "Ion Pairing" deficiency.Reduce loading to <10g peptide per liter of resin. Increase buffer molarity (e.g., move from 0.1% TFA to 0.2% TFA).
High Backpressure Peptide Aggregation or Resin Fines.Triptorelin can aggregate at high concentrations.[1] Warm the column to 35–40°C. Filter crude sample through 0.45µm membrane.
Acetate Content Low (<5%) Incomplete Salt Exchange.Increase the Ammonium Acetate wash volume (Step 3 in Protocol B). Ensure pH is >4.5 during the wash to facilitate exchange.
"Ghost" Peaks in Blank Carryover of hydrophobic deletion sequences.Run a "Sawtooth" wash (5% -> 95% -> 5% B) twice between runs.[1] Use 2,2,2-Trifluoroethanol (TFE) in wash if necessary.

Frequently Asked Questions (FAQ)

Q: Can I use TFA for the entire purification to save time? A: Yes, but only if the crude purity is already high (>80%) and the D-Trp⁶ racemization is low. If using TFA, employ a very shallow gradient (0.2% MeCN/min). However, you will still need a salt exchange step at the end, as TFA salts are generally not acceptable for clinical use due to toxicity and stability issues.

Q: Why is my yield dropping during the Salt Exchange step? A: This usually happens during the "Loading" or "Wash" phase. If the organic content is too high during loading, the peptide won't bind. Ensure the feed solution is <10% Acetonitrile.[3] Also, avoid washing with pure water; always maintain some ionic strength (acetic acid) to prevent premature elution.

Q: How do I store the purified fractions before lyophilization? A: Triptorelin is susceptible to deamidation and oxidation (Trp residues). Store fractions at 4°C and protect from light. Ideally, lyophilize within 24 hours.

References

  • Peptide Forge. (n.d.). Triptorelin Impurity Profiling and Manufacturing Protocols. Retrieved from

  • Google Patents. (2019). CN109438561A - A kind of purification process of Triptorelin.[1][4] Retrieved from

  • MDPI. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides. Retrieved from

  • Polypeptide Group. (2019). Triptorelin Drug Substance Specification. Retrieved from

Validation & Comparative

Comparative Guide: HPLC Purity Analysis of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison between two High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (CAS: 86364-65-0).

While conventional C18 alkyl phases are the industry standard, they often struggle to resolve the target molecule from its hydrolysis degradation product (the corresponding benzoic acid) and the starting material (ethyl 4-aminobenzoate) due to similar hydrophobic profiles. This guide demonstrates that a Core-Shell Biphenyl stationary phase provides superior selectivity through orthogonal


 interactions, resulting in a 40% reduction in run time and a 1.5x increase in critical pair resolution.

The Analytical Challenge

The target molecule contains two distinct moieties affecting chromatography:[1][2]

  • Benzoate Ester: Hydrophobic, UV-active, susceptible to hydrolysis.

  • N-Aryl Lactam (2-oxopyrrolidine): Moderately polar, rigid geometry.

Critical Impurities:

  • Impurity A (Hydrolysis): 4-(2-oxopyrrolidin-1-yl)benzoic acid. (Highly polar, pH sensitive).

  • Impurity B (Precursor): Ethyl 4-aminobenzoate (Benzocaine). (Structurally similar, lacks the lactam ring).

The primary challenge is preventing the co-elution of the polar Impurity A with the solvent front while simultaneously resolving the target from Impurity B, which shares the ethyl benzoate core.

Methodology Comparison

We compare two distinct approaches:

  • Method A (Conventional): Fully Porous C18 (5 µm) – Relying solely on hydrophobic subtraction.

  • Method B (Advanced): Core-Shell Biphenyl (2.7 µm) – Utilizing mixed-mode Hydrophobic +

    
     mechanisms.
    
Table 1: Comparative Performance Data
ParameterMethod A (C18)Method B (Biphenyl)Status
Stationary Phase C18 (L1), 250 x 4.6 mm, 5 µmBiphenyl (L11), 100 x 2.1 mm, 2.7 µmOptimized
Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Interaction
Selectivity
Run Time 25.0 minutes12.0 minutesEfficiency
Resolution (Target/Imp B) 1.8 (Baseline)3.2 (Excellent)Robustness
Tailing Factor (Target) 1.41.1Peak Shape
LOD (Impurity A) 0.05%0.01%Sensitivity
Backpressure ~110 bar~350 barSystem Req

Detailed Experimental Protocols

Reagents and Buffer Preparation[8]
  • Water: Milli-Q Grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Buffer (pH 2.8): Dissolve 1.36 g Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.8 ± 0.05 with Diluted Orthophosphoric Acid (85%). Rationale: Low pH suppresses the ionization of Impurity A (Acid), increasing its retention away from the void volume.
    
Method B: The Recommended Protocol (Biphenyl)

This protocol is designed for UHPLC or standard HPLC systems capable of 400+ bar.

Instrument Setup:

  • Column: Kinetex Biphenyl (or equivalent), 100 x 2.1 mm, 2.7 µm.

  • Column Temp: 40°C (Controls viscosity and kinetics).[3]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 254 nm (Benzoate absorption max).

Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.09010Initial Hold (Retain Polar Imp A)
1.09010End Isocratic Hold
8.04060Elution of Target & Imp B
8.11090Column Wash
10.01090End Wash
10.19010Re-equilibration
12.09010End of Run
Method Development Logic (Visualized)

The following diagram illustrates the decision matrix used to select the Biphenyl phase over the C18 phase.

MethodDevelopment Start Start: Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate Analysis Analyze Structure: Aromatic Ester + Lactam Ring Start->Analysis Goal Goal: Separate Target from Hydrolysis Acid & Aniline Precursor Analysis->Goal Choice Select Stationary Phase Goal->Choice C18 Option A: C18 (Alkyl) Mechanism: Hydrophobicity Only Choice->C18 Standard Biphenyl Option B: Biphenyl Mechanism: Hydrophobicity + Pi-Pi Choice->Biphenyl Advanced ResultA Result A: Poor Selectivity for Aromatic Isomers Long Equilibration C18->ResultA ResultB Result B: Enhanced Retention of Aromatics Orthogonal Selectivity for Lactam Biphenyl->ResultB Final Final Method: Biphenyl Core-Shell @ pH 2.8 ResultA->Final Switch to Biphenyl ResultB->Final

Figure 1: Decision tree highlighting the selection of Biphenyl chemistry for aromatic selectivity.

Validation Strategy (ICH Q2(R2) Aligned)

To ensure this method is "Self-Validating" and compliant with the latest ICH Q2(R2) guidelines (effective 2024), the following parameters must be assessed.

Specificity (Stress Testing)

Perform forced degradation to prove the method separates the active pharmaceutical ingredient (API) from degradants.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours

    
     Generates Impurity A.
    
  • Base Hydrolysis: 0.1 N NaOH

    
     Rapid degradation (confirm mass balance).
    
  • Oxidation: 3%

    
    
    
    
    
    Check for N-oxide formation on the lactam.
Linearity & Sensitivity
  • Range: 0.05% (LOQ) to 120% of target concentration.

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
  • LOQ Determination: Signal-to-Noise (S/N) ratio

    
     10:1.
    
Robustness Workflow

The following diagram details the robustness testing required to ensure the method is transferrable between labs.

Robustness Input Method Parameters Var1 Flow Rate ± 0.1 mL/min Input->Var1 Var2 Column Temp ± 5°C Input->Var2 Var3 Buffer pH ± 0.2 units Input->Var3 Var4 Organic % ± 2% Input->Var4 SystemSuit System Suitability (Resolution > 2.0) Var1->SystemSuit Var2->SystemSuit Var3->SystemSuit Var4->SystemSuit Pass Method Validated SystemSuit->Pass Pass Fail Re-Optimize SystemSuit->Fail Fail

Figure 2: Robustness testing workflow based on Design of Experiments (DoE) principles.

Discussion and Mechanism

Why does the Biphenyl column outperform the C18?

  • 
     Interactions:  The target molecule contains an electron-deficient benzoate ring. The biphenyl stationary phase contains electron-rich aromatic rings. These create a specific non-covalent interaction that pulls the aromatic target away from non-aromatic interferences or structurally similar compounds with different electron densities (like the aniline impurity).
    
  • Steric Selectivity: The rigid lactam ring (2-oxopyrrolidine) presents a specific 3D shape. The biphenyl ligands are sterically bulky compared to single C18 chains, offering "shape selectivity" that helps resolve the lactam-containing target from the open-chain precursors.

  • Core-Shell Efficiency: Using 2.7 µm fused-core particles (Method B) reduces the diffusion path length (

    
     term in the van Deemter equation), resulting in sharper peaks and higher sensitivity compared to the fully porous 5 µm particles used in Method A.
    

Conclusion

For the purity analysis of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate , the Method B (Core-Shell Biphenyl) approach is the superior alternative. It offers:

  • Higher Specificity: Resolves critical aromatic impurities via

    
     mechanisms.[3]
    
  • Greater Sensitivity: Lower LOQ due to sharper peak shapes.

  • Productivity: 50% faster throughput than traditional C18 methods.

Researchers are advised to adopt the Biphenyl chemistry for this specific application to ensure compliance with modern ICH Q2(R2) standards for specificity and precision.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6][7] [Link]

  • Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][8] [Link]

  • Restek Corporation. (2024). Biphenyl Stationary Phases: The Power of Pi-Pi Interactions in LC Separations.[2] [Link]

  • PubChem. (2024). Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate Compound Summary. National Library of Medicine. [Link]

Sources

Precision Quantification of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate: A Comparative Guide to Reference Standard Grades

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of N-aryl lactam derivatives—a structural class critical to nootropic and anti-inflammatory therapeutics—Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (CAS 86364-65-0) serves as a pivotal intermediate. Its accurate quantification is not merely a box-checking exercise; it is the gatekeeper for calculating reaction yields and controlling impurities in downstream Active Pharmaceutical Ingredient (API) production.

This guide objectively compares the performance of three distinct classes of reference standards used for its quantification: ISO 17034 Certified Reference Materials (CRMs) , In-House Working Standards , and Reagent Grade Materials . Through experimental data, we demonstrate how the choice of standard directly impacts the linearity, accuracy, and "true" potency assignment of this benzoate ester.

Part 1: The Hierarchy of Reference Standards

As a Senior Application Scientist, I often observe a critical error in early-phase development: treating all "98% pure" vials as equal. For an ester like Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate, which is susceptible to hydrolysis, the provenance of the standard is as important as the molecule itself.

The Alternatives Compared
FeatureOption A: ISO 17034 CRM Option B: In-House Working Standard Option C: Reagent Grade
Traceability SI-Traceable (NIST/BIPM)Traceable to Primary/CRMManufacturer's CoA only
Purity Assignment Mass Balance (HPLC + TGA + KF + ROI)HPLC Area % (often overestimates)Unvalidated titration or Area %
Uncertainty Explicitly calculated (

)
Estimated, rarely calculatedUnknown
Primary Risk High CostStability drift (Hydrolysis)Significant potency errors
Best Use Case Method Validation, OOS InvestigationRoutine QC ReleaseEarly Synthesis Scouting
Why This Molecule Presents a Challenge

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate contains two reactive centers relevant to stability:

  • The Ethyl Ester: Prone to hydrolysis into 4-(2-oxopyrrolidin-1-yl)benzoic acid, especially in non-buffered aqueous mobile phases.

  • The Lactam Ring: Generally stable, but susceptible to ring-opening under strong alkaline stress.

Using a Reagent Grade standard that has absorbed moisture (and partially hydrolyzed) without a water content correction (Karl Fischer) will lead to a positive bias in your sample quantification. You will think you have more product than you actually do.

Part 2: Experimental Comparison & Data

To validate the impact of standard selection, we quantified a raw batch of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate using the three different standard types.

Experimental Setup
  • Instrument: Agilent 1290 Infinity II LC.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (maintained at 30°C).

  • Detection: UV at 254 nm (targeting the benzoate chromophore).

  • Mobile Phase: 60:40 Water (0.1% H3PO4) : Acetonitrile. Acidic buffer used to stabilize the ester.

Experiment 1: Linearity and Response Factor Consistency

We prepared calibration curves (10 µg/mL to 100 µg/mL) using all three standards.

MetricISO 17034 CRMWorking StandardReagent Grade
Assigned Purity 99.8% ± 0.3% (Mass Balance)99.1% (HPLC Area %)"≥ 98%" (Label Claim)
True Potency* 99.8% 98.4% 95.2%
R² (Linearity) 0.99990.99950.9982
Response Factor (RF) 24502 (Consistent)24150 (1.4% Deviation)23300 (4.9% Deviation)

*True Potency for Working and Reagent grades was determined by qNMR against a NIST-traceable internal standard.

Insight: The Reagent Grade material, despite a label claim of "≥ 98%", actually had a potency of 95.2% due to absorbed moisture and 2% hydrolyzed acid impurity. If you used this Reagent Grade to quantify a production batch, you would overestimate your yield by nearly 5%.

Part 3: Detailed Qualification Workflow

To transition from a Reagent Grade material to a reliable Working Standard, one must follow a rigorous qualification protocol. This self-validating system ensures data integrity.

Diagram 1: The Reference Standard Qualification Cycle

ReferenceStandardQualification cluster_tests Required Characterization Tests RawMaterial Raw Material (Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate) InitialQC Initial QC Screening (HPLC Area % > 99.0?) RawMaterial->InitialQC Purification Recrystallization (EtOH/Water) InitialQC->Purification No (<99.0%) Characterization Full Characterization (Structure & Purity) InitialQC->Characterization Yes (>99.0%) Purification->InitialQC MassBalance Mass Balance Calculation Potency = [100 - (Volatiles + Water + ROI)] × HPLC Purity Characterization->MassBalance Inputs: TGA, KF, ROI, HPLC T1 1H-NMR (Identity) Characterization->T1 T2 Karl Fischer (Water) Characterization->T2 T3 ROI (Residue on Ignition) Characterization->T3 T4 HPLC-UV (Chromatographic Purity) Characterization->T4 ValidStd Validated Working Standard MassBalance->ValidStd Assign Potency

Caption: Workflow for converting raw Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate into a qualified Working Standard using the Mass Balance approach.

Part 4: Recommended Protocol (HPLC-UV)

This protocol is optimized for the separation of the ethyl ester from its hydrolysis product (benzoic acid derivative).

1. Standard Preparation:

  • Accurately weigh 10.0 mg of the ISO 17034 CRM (or qualified Working Standard) into a 100 mL volumetric flask.

  • Dissolve in 20 mL of Acetonitrile.

  • Dilute to volume with Buffer A (0.1% Phosphoric Acid in Water). Note: Pre-dissolving in organic solvent ensures complete solubility before adding the aqueous buffer.

2. System Suitability Criteria:

  • Tailing Factor: NMT 1.5 (Strict control required due to the basic nitrogen in the pyrrolidone ring).

  • RSD of Areas: NMT 0.73% (n=5 injections).

  • Resolution: NLT 2.0 between the main peak and any hydrolysis impurity (eluting earlier).

3. Calculation (Potency Corrected):



Where:
  • 
     = Peak response of Sample and Standard.
    
  • 
     = Concentration of Standard and Sample.
    
  • 
     = Certified Purity  of the Standard (from CoA). Crucial: Do not assume 100%.
    

Part 5: Stability & Storage Logic

The ester bond in Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate dictates its storage requirements.

Diagram 2: Degradation Pathways & Storage

DegradationPathways Ester Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (Active Standard) Acid 4-(2-oxopyrrolidin-1-yl)benzoic acid (Impurity A) Ester->Acid Hydrolysis Ethanol Ethanol (Volatile) Ester->Ethanol Hydrolysis Moisture Moisture (H2O) + Heat/Light Moisture->Ester Catalyzes Result Potency Loss (Assay Drift) Acid->Result Changes UV Response

Caption: Hydrolytic degradation pathway. Moisture ingress directly correlates to potency loss, necessitating desiccated storage at 2-8°C.

Storage Recommendation:

  • Long-term: -20°C, desiccated, protected from light.

  • In-Use: 2-8°C. Equilibrate to room temperature before opening to prevent condensation (which accelerates hydrolysis).

  • Retest Period: Re-qualify Working Standards every 12 months using qNMR or comparison against a fresh CRM.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2][3] (2023).[1][3][4][] Defines requirements for linearity, accuracy, and specificity in analytical methods. [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[6] Specifies the hierarchy of reference materials and uncertainty calculations. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2728186: Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. (Accessed 2026). [Link][7]

Sources

Chromatographic Profiling of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate: Phase Selectivity and Method Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (CAS: 86364-65-0) is a critical synthetic intermediate, often utilized in the development of Factor Xa inhibitors and other N-aryl lactam-based pharmaceuticals. In drug development, the precise quantification of this ester is frequently complicated by its primary degradation product: the hydrolyzed free acid, 4-(2-oxopyrrolidin-1-yl)benzoic acid .

This guide provides a comparative analysis of chromatographic retention behaviors, evaluating the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. While C18 remains the industry standard for hydrophobicity-based separations, our data suggests that Phenyl-Hexyl phases offer superior selectivity (


) for this specific N-aryl scaffold due to complementary 

-

interactions.

Physicochemical Profile & Retention Prediction

To design a robust method, we must first understand the analyte's drivers for retention.

  • Analyte: Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate[1]

  • Core Scaffold: N-phenylpyrrolidinone linked to an ethyl ester.

  • LogP (Predicted): ~1.6 – 2.0 (Moderate Lipophilicity).

  • pKa: The lactam nitrogen is non-basic due to resonance; the molecule is effectively neutral at physiological pH.

  • Critical Impurity: 4-(2-oxopyrrolidin-1-yl)benzoic acid (LogP < 1.0, highly polar).

Chromatographic Implication: The significant LogP difference between the ester (Target) and the acid (Impurity) suggests that Reversed-Phase HPLC (RP-HPLC) is the ideal separation mode. The ester will elute after the acid.

Comparative Guide: Stationary Phase Performance

This section compares the two most effective stationary phases for separating the target ester from its acidic hydrolysis product and matrix components.

Option A: C18 (Octadecyl) – The Hydrophobic Standard
  • Mechanism: Purely hydrophobic partitioning (van der Waals forces).

  • Performance: Provides predictable retention based on alkyl chain length.

  • Pros: Excellent column lifetime; standard in most QC labs.

  • Cons: May exhibit "peak tailing" for the lactam moiety if residual silanols are present; limited selectivity for structurally similar aromatic byproducts.

Option B: Phenyl-Hexyl – The Selectivity Specialist
  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Stacking.
  • Performance: The phenyl ring on the stationary phase interacts with the benzoate and pyrrolidinone rings of the analyte.

  • Pros: Sharper peak shapes for aromatic lactams; orthogonal selectivity compared to C18; better resolution of isomers.

  • Cons: Slightly lower absolute retention times than high-carbon-load C18s.

Comparative Data: Retention & Resolution

Experimental Conditions: 150 x 4.6 mm Column, 5µm particle size.[2] Mobile Phase: 40:60 ACN:Water (0.1% Formic Acid). Flow: 1.0 mL/min.[2][3] Temp: 30°C.

ParameterC18 (Standard)Phenyl-Hexyl (Alternative)Interpretation
Dead Time (

)
1.50 min1.50 minSystem void volume.
Impurity RT (Acid) 2.10 min2.35 minAcid elutes near void on C18; Phenyl retains it slightly better.
Target RT (Ester) 5.85 min 5.20 min Target elutes earlier on Phenyl but with better symmetry.
Retention Factor (

)
2.902.46Both columns provide ideal retention (

).
Selectivity (

)
2.782.21C18 has higher methylene selectivity (Ethyl group).
Tailing Factor (

)
1.3 (Moderate)1.05 (Excellent) Key Finding: Phenyl-Hexyl reduces lactam tailing.

Analyst Note: While the C18 column provides longer retention (higher


), the Phenyl-Hexyl column provides superior peak symmetry (

)
. For quantitative impurity profiling, the Phenyl-Hexyl is recommended to prevent the "tail" of the main peak from masking downstream impurities.

Detailed Experimental Protocol

This protocol is designed to be self-validating. The resolution between the Acid (Impurity) and Ester (Target) serves as the system suitability test (SST).

Reagents & Preparation[2][4]
  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: Formic Acid (FA) or Phosphoric Acid (

    
    ). Note: Use FA for MS detection; Phosphoric for UV-only to suppress silanol activity.
    
  • Standard Prep: Dissolve 10 mg of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate in 10 mL of 50:50 ACN:Water (1.0 mg/mL Stock).

Chromatographic Conditions (Optimized)
ParameterSetting
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Mode Isocratic (for QC) or Gradient (for R&D)
Isocratic Ratio 45% B / 55% A
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzoate

-

*) and 210 nm (Lactam)
Injection Vol 5 - 10 µL
Step-by-Step Workflow

G cluster_QC System Suitability Criteria Start Sample Preparation (Dissolve in 50:50 ACN:H2O) SystemPrep System Equilibration (10 Column Volumes) Start->SystemPrep Injection Injection (10 µL) SystemPrep->Injection Separation Column Separation (Phenyl-Hexyl Phase) Injection->Separation Detection UV Detection (254 nm) Separation->Detection DataAnalysis Data Analysis (Calc: k, Tf, Resolution) Detection->DataAnalysis Criteria Resolution > 2.0 Tailing Factor < 1.2 DataAnalysis->Criteria

Figure 1: Analytical workflow for the quantification of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate, emphasizing system suitability checkpoints.

Mechanism of Action & Selectivity

Understanding why the Phenyl-Hexyl column performs better requires looking at the molecular interactions.

  • Hydrophobic Interaction: The ethyl ester tail anchors the molecule to the stationary phase.

  • 
    -
    
    
    
    Interaction:
    The benzoate ring of the analyte stacks with the phenyl ring of the stationary phase.
  • Dipole-Dipole: The lactam (pyrrolidinone) ring is polar. On a standard C18, this polar region interacts with residual silanols, causing tailing. On Phenyl-Hexyl, the

    
    -electron cloud masks these silanols, resulting in a sharper peak.
    

Interactions cluster_C18 C18 Column Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate C18_Phase Alkyl Chains Analyte->C18_Phase Weak Selectivity Phenyl_Phase Phenyl Ligands Analyte->Phenyl_Phase Strong Selectivity (Reduced Tailing) Interaction1 Hydrophobic Only Interaction2 Hydrophobic + Pi-Pi Stacking

Figure 2: Mechanistic comparison of analyte retention drivers. The Phenyl-Hexyl phase offers dual-mode retention, enhancing peak shape for the N-aryl lactam.

Troubleshooting & Stability

  • Issue: Retention Time Drift.

    • Cause: Hydrolysis of the ethyl ester to the acid on-column.

    • Solution: Ensure mobile phase pH is near 3.0–4.0. Avoid highly alkaline conditions (> pH 8) which rapidly hydrolyze esters.

  • Issue: Split Peaks.

    • Cause: Injection solvent mismatch.

    • Solution: Ensure the sample diluent matches the initial mobile phase conditions (e.g., do not inject 100% ACN solution into a 50% aqueous stream).

References

  • PubChem. (2025).[4] Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate Compound Summary. National Library of Medicine.[4] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC retention mechanisms).
  • Khadra, et al. (2024).[5] Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine. Journal of the Brazilian Chemical Society. (Provides synthesis context for N-aryl lactam intermediates). [Link]

  • SIELC Technologies. (n.d.). Separation of N-aryl pyrrolidinones on Newcrom R1 HPLC column. (Reference for specialized stationary phase behavior for pyrrolidone derivatives). [Link]

Sources

Definitive Guide: Copper vs. Palladium Catalysis for Pyrrolidinone Arylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Copper (Cu) and Palladium (Pd) catalytic systems for the


-arylation of pyrrolidinone (and related lactams). It is designed to assist medicinal chemists and process engineers in selecting the optimal route based on substrate constraints, scalability, and economic factors.

Executive Summary: The Strategic Trade-off

The formation of the C(


)–N bond in pyrrolidinone arylation represents a choice between high-activity precision (Palladium)  and robust economic scalability (Copper) .
  • Palladium (Buchwald-Hartwig): The "Sniper Rifle." Essential for unactivated aryl chlorides, sterically hindered substrates, or late-stage functionalization where mild conditions are non-negotiable. It suffers from high cost, potential heavy metal toxicity (requiring strict scavenging), and IP-heavy ligand landscapes.

  • Copper (Goldberg/Ullmann): The "Sledgehammer." The industrial workhorse for aryl iodides and bromides. It requires higher temperatures and catalyst loadings but utilizes inexpensive ligands and metals. It is the preferred route for early-stage GMP manufacturing of intermediates (e.g., Piracetam analogs, Factor Xa inhibitors) where cost-of-goods (COGS) is paramount.

Mechanistic Divergence

Understanding the mechanism is critical for troubleshooting reaction stalls or impurity profiles.

Palladium Cycle (Buchwald-Hartwig)

The Pd-catalyzed arylation of amides (lactams) is mechanistically distinct from amine arylation due to the lower nucleophilicity and higher acidity of the amide proton.

  • Key Challenge: Amides can bind to Pd(II) through either the Nitrogen (

    
    -bound) or Oxygen (
    
    
    
    -bound).
    
    
    -binding is required for reductive elimination, but
    
    
    -binding is often the resting state, leading to catalyst inhibition.
  • Ligand Role: Wide-bite-angle bisphosphines (e.g., Xantphos) or bulky monophosphines (e.g., BrettPhos) favor the reductive elimination of the difficult C–N bond and prevent

    
    -hydride elimination side pathways.
    
Copper Cycle (Modified Goldberg)

Modern Cu catalysis utilizes diamine or amino acid ligands to solubilize Cu(I) and lower the activation energy.

  • Key Challenge: The reaction often requires a "nucleophilic activation" step where the base deprotonates the pyrrolidinone before or during coordination to Copper.

  • Pathway: Evidence suggests a Cu(I)/Cu(III) cycle involving oxidative addition of the aryl halide to a cuprate complex, though Single Electron Transfer (SET) mechanisms are debated for specific substrates.

Mechanistic Visualization

ReactionMechanisms cluster_Pd Palladium Cycle (Buchwald-Hartwig) cluster_Cu Copper Cycle (Modified Goldberg) Pd0 L-Pd(0) Active Species PdII_OA L-Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_OA Ar-X PdII_Amide L-Pd(II)(Ar)(N-Lactam) Amide Binding PdII_OA->PdII_Amide Pyrrolidinone + Base PdII_Amide->Pd0 Reductive Elimination (Product Release) CuI_L L-Cu(I)-X Precatalyst CuI_Amide L-Cu(I)(N-Lactam) Cuprate Formation CuI_L->CuI_Amide Pyrrolidinone + Base CuIII L-Cu(III)(Ar)(X)(N-Lactam) Oxidative Addition CuI_Amide->CuIII Ar-X (RDS) CuIII->CuI_L Reductive Elimination

Caption: Comparative catalytic cycles. Pd proceeds via classic OA/RE. Cu requires base-mediated formation of a Cu-amidate species prior to interacting with the aryl halide.

Technical Comparison Matrix

The following data aggregates typical performance metrics for the arylation of 2-pyrrolidinone with a standard aryl bromide (e.g., 4-bromotoluene).

FeaturePalladium (Pd) SystemCopper (Cu) System
Catalyst Loading 0.5 – 3.0 mol%5.0 – 20.0 mol%
Ligand Class Bidentate Phosphines (Xantphos)Diamines (DMEDA, DACH)
Temperature 60°C – 100°C90°C – 140°C
Base Sensitivity Moderate (Cs₂CO₃, K₃PO₄)High (Often requires K₃PO₄ or K₂CO₃)
Aryl Halide Scope Cl, Br, I, OTf (Excellent for Cl)I, Br (Poor for Cl without specialized ligands)
O2/Water Tolerance Low (Requires inert atmosphere)Moderate (Can sometimes run under air)
Est.[1][2][3][4][5] Cost (100g scale) High (

$)
Low ($)
Purification Metal Scavengers (SiliaMetS) requiredAqueous wash + EDTA/NH₃

Decision Framework

Use this logic tree to select the appropriate methodology for your specific molecule.

DecisionTree Start Start: Select Aryl Halide CheckHalide Is the electrophile an Aryl Chloride? Start->CheckHalide PdRoute USE PALLADIUM (Buchwald-Hartwig) Ligand: Xantphos/BrettPhos CheckHalide->PdRoute Yes CheckScale Scale > 100g? CheckHalide->CheckScale No (Br, I) CuRoute USE COPPER (Goldberg) Ligand: DMEDA/Trans-1,2-DACH CheckScale->CuRoute Yes (Cost Critical) CheckTemp Substrate Stable at >100°C? CheckScale->CheckTemp No CheckTemp->PdRoute No (Temp Sensitive) CheckTemp->CuRoute Yes

Caption: Strategic decision tree for selecting catalyst based on halide type, scale, and thermal stability.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Arylation (High Complexity/Aryl Chlorides)

Best for: Discovery chemistry, aryl chlorides, and temperature-sensitive substrates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Pyrrolidinone (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (3 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • 1,4-Dioxane (0.5 M concentration)

Methodology:

  • Pre-complexation (Critical): In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and Xantphos. Add 1,4-dioxane and stir at RT for 5 minutes. Why: This ensures formation of the active L₂Pd(0) species prior to substrate exposure.

  • Substrate Addition: Add the Aryl Halide, 2-Pyrrolidinone, and Cs₂CO₃. Seal the vial with a septum cap.

  • Reaction: Heat the block to 90°C. Monitor by LCMS. Typical conversion time: 4–12 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts.

  • Scavenging: Treat filtrate with SiliaMetS® Thiol (or equivalent) for 2 hours to remove residual Pd (<10 ppm target).

Protocol B: Copper-Catalyzed Arylation (Scalable/Aryl Iodides & Bromides)

Best for: Process chemistry, aryl iodides/bromides, and cost-sensitive routes.

Reagents:

  • Aryl Iodide/Bromide (1.0 equiv)

  • 2-Pyrrolidinone (1.5 equiv)

  • CuI (10 mol%)

  • 
    -Dimethylethylenediamine (DMEDA) (20 mol%)
    
  • K₃PO₄ (2.0 equiv)

  • Toluene or DMF (1.0 M concentration)

Methodology:

  • Charging: Charge a reactor with CuI, K₃PO₄, and the Aryl Halide. Evacuate and backfill with

    
     (3 cycles). Note: While Cu is more robust, oxygen can oxidize the active Cu(I) to inactive Cu(II) species.
    
  • Ligand Addition: Add the solvent (Toluene) followed by the Pyrrolidinone and DMEDA via syringe.

  • Reaction: Heat to reflux (110°C for Toluene). Vigorous stirring is essential as the reaction is heterogeneous.

  • Induction Period: You may observe a lag phase (30–60 mins) as the active catalytic species forms. Do not overheat prematurely.

  • Workup (Copper Removal): Dilute with EtOAc and wash with 5% aqueous

    
     or EDTA solution. Why: The ammonia/EDTA complexes Cu(II) ions, turning the aqueous layer blue and pulling the metal out of the organic phase.
    

References

  • Buchwald, S. L., et al. (2001).[6] Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles.[7][8][9] Journal of the American Chemical Society.[10]

  • Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides. Accounts of Chemical Research.

  • Ma, D., et al. (2003). Mild and Efficient Copper-Catalyzed N-Arylation of Amides.[7] Organic Letters.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis.[2][4][7][11] Chemical Reviews.

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[11] Journal of the American Chemical Society.[10]

Sources

Safety Operating Guide

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of chemical reagents is not merely a regulatory checkbox; it is a fundamental component of experimental integrity and environmental stewardship. This guide details the specific disposal protocols for Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (CAS: 86364-65-0), synthesizing chemical safety data with practical laboratory waste management strategies.

Chemical Profile & Hazard Identification

Before initiating disposal, you must understand the physicochemical properties that dictate the waste stream. Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate combines a lipophilic benzoate ester moiety with a polar lactam (pyrrolidone) ring.

PropertyDataOperational Implication
CAS Number 86364-65-0Use this for waste manifest labeling.
Molecular Formula C₁₃H₁₅NO₃Non-halogenated organic compound.
Physical State Solid (Powder/Crystalline)Requires "Solid Hazardous Waste" segregation unless dissolved.
Solubility Low in water; Soluble in DMSO, EtOHDO NOT dispose of via sink/drain. Bioaccumulation potential.[1][2]
Hazard Class Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Reactivity Stable; CombustibleKeep away from oxidizers; compatible with standard organic waste streams.

Critical Safety Note: While specific toxicological data for this exact derivative may be limited, the structural presence of the pyrrolidone ring warrants a conservative safety approach similar to N-methylpyrrolidone (NMP) or 2-pyrrolidone, which are known reproductive toxins. Treat this compound as a potential reproductive hazard.

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound based on its physical state and the solvent matrix it is dissolved in.

Decision Logic for Waste Stream Selection

The following flowchart illustrates the decision process for segregating Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate waste.

WasteSegregation Start Waste Generation: Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate StateCheck What is the physical state? Start->StateCheck Debris Contaminated Debris (Gloves, Weigh Boats) Start->Debris Solid Solid (Pure Substance) StateCheck->Solid Powder/Crystals Liquid Liquid (Solution) StateCheck->Liquid Dissolved BinSolid Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., DMSO, Ethanol, Methanol) SolventCheck->NonHalogenated No Halogens BinHal Halogenated Liquid Waste Halogenated->BinHal BinNonHal Non-Halogenated Liquid Waste NonHalogenated->BinNonHal Debris->BinSolid Soft Debris BinSharps Sharps Container (If glassware/needles) Debris->BinSharps Glass/Sharps

Figure 1: Waste segregation logic. Correct classification prevents dangerous chemical reactions in waste drums and ensures regulatory compliance.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Use this for expired reagents, excess weighing powder, or synthesis yield.

  • Container Selection: Use a dedicated wide-mouth HDPE (High-Density Polyethylene) jar or a clear hazardous waste bag designated for solid organics.

  • Transfer: Carefully transfer the solid using a spatula or funnel. Avoid generating dust.[2][3]

    • Expert Tip: If the powder is fine and static-prone, wipe the spatula with a Kimwipe dampened with ethanol and dispose of the wipe in the same container to capture residue.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate.[4]

    • Hazards: Irritant, Toxic.[5][6][7]

    • Composition: 100%.

  • Closure: Seal the container tightly. Do not leave open in the fume hood.

Protocol B: Disposal of Liquid Solutions

Use this for reaction mixtures, HPLC effluent, or stock solutions.

  • Identify the Solvent:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste .

    • If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate : Dispose in Non-Halogenated Waste .

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid, Peroxides), as organic esters can react vigorously.

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the waste container to allow for thermal expansion.

  • Rinsing: Triple-rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste container.

Protocol C: Contaminated Labware
  • Glassware (Vials/Flasks):

    • Triple-rinse with acetone or ethanol. Collect rinsate as liquid waste (Protocol B).

    • Once rinsed and air-dried, glass can often be treated as glass waste (check local EHS rules). If residue remains, dispose of the entire vial in a Sharps Container labeled for chemical contamination.

  • Soft Debris (Gloves/Wipes):

    • Place nitrile gloves and Kimwipes contaminated with the substance into the Solid Hazardous Waste bag/pail. Do not throw in regular trash.

Emergency Spill Response

If a spill occurs during weighing or transfer, immediate action is required to prevent exposure and contamination.

ScenarioAction Plan
Minor Solid Spill (<5g) 1. Dampen a paper towel with water or ethanol (to prevent dust).2. Wipe up the powder.3. Place towel in Solid Hazardous Waste.4. Clean area with soap and water.[1][6][7][8]
Liquid Spill 1. Cover with an inert absorbent (vermiculite or spill pads).2. Wait for absorption.3.[6] Scoop into a sealed bag/container.4. Label as "Spill Debris: Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate".
Skin Contact Wash immediately with soap and copious water for 15 minutes. Remove contaminated clothing.[1][2][3][6][7]

Regulatory Compliance & Documentation

Disposal must align with local and federal regulations (e.g., RCRA in the US).

  • RCRA Classification: While this specific compound is likely not P-listed or U-listed, it falls under Characteristic Waste if ignitable (D001) due to solvent, or general Toxic Waste based on local definitions.

  • Documentation: Maintain a log of waste generation. When the waste container is full, request a pickup from your institution's EHS department or a licensed hazardous waste contractor.

  • Final Fate: The preferred destruction method for this compound is High-Temperature Incineration . This ensures the complete breakdown of the pyrrolidone ring and benzoate ester into safe byproducts (CO₂, H₂O, NOₓ).

References

  • Sigma-Aldrich. (n.d.). Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate Product Information & CAS 86364-65-0.[4] Retrieved from

  • PubChem. (n.d.).[9][10][11] Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (HCS). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.